4-Propylmorpholine
Description
Contextualization within Morpholine (B109124) Chemistry
Morpholine and its derivatives are a class of saturated heterocyclic compounds containing both an amine and an ether functional group. wikipedia.org This unique structure imparts advantageous physicochemical, biological, and metabolic properties, making them valuable in medicinal chemistry and materials science. nih.gov 4-Propylmorpholine, with a propyl group attached to the nitrogen atom of the morpholine ring, is a specific derivative that has garnered attention for its distinct characteristics and applications. nih.gov The presence of the propyl group can influence properties such as basicity, nucleophilicity, and solubility, distinguishing it from other N-substituted morpholines.
Historical Trajectories and Evolving Research Interests
The study of morpholine and its derivatives has a rich history, with their applications expanding over time. tsijournals.com Initially recognized for their utility as solvents and corrosion inhibitors, the focus has increasingly shifted towards their role as building blocks in the synthesis of complex molecules with specific functionalities. wikipedia.orgtsijournals.com Research into this compound and other N-alkylmorpholines has followed this trajectory, with early interest in their fundamental properties and industrial uses paving the way for more recent explorations into their potential in pharmaceuticals, agrochemicals, and advanced materials. tsijournals.comacs.org
Fundamental Role in Synthetic Methodologies and Material Science
This compound serves as a crucial intermediate and reagent in various synthetic organic reactions. One of the primary methods for its synthesis involves the alkylation of morpholine with a propyl halide, such as 1-bromopropane (B46711). vulcanchem.com
In the realm of material science, this compound and its derivatives are utilized in several capacities. They can act as corrosion inhibitors for metals. For instance, N-propyl morpholine has been cited as a vapor phase corrosion inhibitor. googleapis.com The amine group can adsorb onto metal surfaces, forming a protective layer that mitigates corrosion. mdpi.com Additionally, morpholine derivatives can be incorporated into polymer structures to modify their properties. For example, 4-(3-(trimethoxysilyl)propyl)morpholine (B1584015) is used to enhance the mechanical strength and thermal stability of polymers and as a coupling agent to improve adhesion between different materials. smolecule.com The polymorphism of materials, which is the ability of a solid material to exist in more than one form or crystal structure, is a significant area of study in materials science, with applications in pharmaceuticals, pigments, and agrochemicals. materialsciencejournal.org
Interdisciplinary Significance in Biological and Environmental Sciences
The morpholine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov Morpholine derivatives have been investigated for a wide range of biological activities, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents. ontosight.aiontosight.aijocpr.com The incorporation of a morpholine moiety can enhance the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion. nih.gov While specific research on the biological activities of this compound is less extensive than for other derivatives, its structural similarity to pharmacologically active compounds suggests potential for future investigation. acs.org
From an environmental perspective, the fate and impact of morpholine and its derivatives are important considerations. Morpholine itself is biodegradable, particularly in the presence of adapted microorganisms. scbt.cominchem.orgresearchgate.net Certain strains of Mycobacterium have been shown to degrade morpholine, utilizing it as a source of carbon, nitrogen, and energy. nih.gov However, under certain conditions, morpholine can undergo nitrosation to form N-nitrosomorpholine (NMOR), a potential carcinogen. researchgate.net The environmental behavior of this compound is expected to be influenced by the propyl group, potentially affecting its biodegradability and interaction with environmental systems. Research in biological and environmental sciences aims to understand the life cycle of such compounds, from their synthesis and use to their ultimate environmental fate. abdn.ac.ukgu.sejyu.fi
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Morpholine | C4H9NO | 87.12 | 128.9 |
| 4-Ethylmorpholine (B86933) | C6H13NO | 115.17 | 138 |
| This compound | C7H15NO | 129.20 | 155-157 |
| 4-Butylmorpholine | C8H17NO | 143.23 | 175-177 |
Structure
3D Structure
Properties
IUPAC Name |
4-propylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-3-8-4-6-9-7-5-8/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILGIZTAZXMTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329903 | |
| Record name | 4-propylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23949-50-0 | |
| Record name | 4-propylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Propylmorpholine and Its Derivatives
Strategies for the Construction of the Morpholine (B109124) Ring System
The formation of the morpholine ring is a critical step that can be achieved through various synthetic routes, primarily involving ring-opening or cyclization strategies.
The construction of the morpholine skeleton can be effectively achieved by the ring-opening of strained heterocyclic precursors, such as aziridines. This approach leverages the high reactivity of these small rings toward nucleophiles.
A prominent strategy involves the SN2-type ring-opening of activated aziridines with suitable halogenated alcohols. nih.gov This reaction is typically facilitated by a Lewis acid, and the resulting haloalkoxy amine intermediate undergoes a subsequent base-mediated intramolecular cyclization to yield the morpholine ring. nih.govresearchgate.net This method offers a high degree of regio- and stereoselectivity. nih.gov
Another innovative approach utilizes a gold(I)-catalyzed tandem reaction sequence starting from readily available aziridines and propargyl alcohols. rsc.org In this process, the gold catalyst facilitates a nucleophilic ring-opening of the aziridine, followed by a 6-exo-dig cyclization and double bond isomerization to form an unsaturated morpholine derivative. rsc.org These intermediates can then be hydrogenated to furnish the saturated morpholine core. rsc.org
| Precursor | Reagent | Catalyst/Conditions | Key Feature |
| Activated Aziridines | Haloalcohols | 1. Lewis Acid; 2. Base | Stereoselective SN2 opening and subsequent cyclization. nih.gov |
| Aziridines | Propargyl Alcohols | Gold(I) Catalyst | Tandem ring-opening/cycloisomerization sequence. rsc.org |
| 2-Tosyl-1,2-oxazetidine | α-Formyl Esters | K₂CO₃ | Cascade reaction forming substituted morpholines. nih.gov |
Intramolecular cyclization of open-chain precursors containing both amine and alcohol or ether functionalities is a fundamental and widely used method for morpholine synthesis. These reactions involve the formation of either a C-N or a C-O bond to close the six-membered ring.
A common and traditional method involves the acid-catalyzed cyclization of N-substituted diethanolamines. For instance, N-methyldiethanolamine can be cyclized using sulfuric acid at elevated temperatures to produce 4-methylmorpholine, a close analog of the target compound. chemicalbook.com This dehydration reaction is a straightforward approach to the N-alkylated morpholine core.
More sophisticated methods employ transition metal catalysts to facilitate the cyclization under milder conditions. Gold(I) catalysts have been shown to be effective in promoting the 6-exo cyclization of alkynylamines and alkynylalcohols, providing a versatile route to morpholine and piperazine (B1678402) derivatives. rsc.orgrsc.org Palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization of alkenes, also provide an efficient pathway to six-membered nitrogen heterocycles, including morpholines. organic-chemistry.orgnih.gov Another approach involves the reaction of 1,2-amino alcohols with reagents like ethylene (B1197577) sulfate (B86663), which act as a two-carbon linchpin, leading to the formation of the morpholine ring in a redox-neutral process. organic-chemistry.orgnih.gov
| Precursor Type | Catalyst/Reagent | Reaction Type |
| N-substituted Diethanolamine | Strong Acid (e.g., H₂SO₄) | Dehydration/Cyclization chemicalbook.com |
| Alkynylamines/Alkynylalcohols | Gold(I) Salts | 6-exo Cyclization rsc.org |
| O-Allyl Ethanolamines | Palladium(II) Acetate (B1210297) | Carboamination nih.gov |
| 1,2-Amino Alcohols | Ethylene Sulfate | SN2 Alkylation/Cyclization nih.gov |
Propyl Chain Introduction and Functionalization Approaches
Once the morpholine nucleus is available, the introduction and subsequent functionalization of the N-propyl group are key steps in synthesizing 4-propylmorpholine and its derivatives.
The most direct method for synthesizing this compound is the N-alkylation of morpholine. This involves a nucleophilic substitution reaction where the secondary amine of the morpholine ring attacks an alkylating agent such as 1-bromopropane (B46711) or 1-iodopropane, typically in the presence of a base to neutralize the resulting hydrohalic acid.
Reductive amination provides an alternative route, which is particularly useful for synthesizing N-alkylated amines. organicreactions.org This one-pot reaction involves the condensation of a primary or secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of morpholine with propionaldehyde (B47417) in the presence of a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. organicreactions.org A related classical method is the Eschweiler-Clarke reaction, which uses formaldehyde (B43269) and formic acid for N-methylation and can be adapted for other alkyl groups. chemicalbook.com
Incorporating organosilane functionalities onto the this compound scaffold produces valuable organo-inorganic hybrid molecules. These derivatives are often synthesized by reacting morpholine with a propyl halide that is pre-functionalized with a silane (B1218182) moiety.
A common precursor for this purpose is (3-chloropropyl)trimethoxysilane or (3-chloropropyl)triethoxysilane. The N-alkylation of morpholine with these reagents proceeds via a standard nucleophilic substitution, where the morpholine nitrogen displaces the chloride ion, directly installing the propyl-trialkoxysilyl group onto the nitrogen atom. The synthesis of organoalkoxysilanes requires careful control of reaction conditions to prevent self-condensation of the alkoxysilyl groups. mdpi.com
Illustrative Reaction Scheme: Morpholine + Cl-(CH₂)₃-Si(OCH₃)₃ → 4-[(3-Trimethoxysilyl)propyl]morpholine + HCl
The synthesis of derivatives bearing aryloxy or phenylsulfonyl groups typically involves multi-step sequences where a functionalized propyl chain is constructed prior to its attachment to the morpholine nitrogen.
For aryloxy derivatives, a common strategy is to start with a dihalogenated propane, such as 1,3-dibromopropane. One bromine atom can undergo a Williamson ether synthesis with a phenol (B47542) to form a 3-aryloxy-1-bromopropane intermediate. This intermediate can then be used to alkylate morpholine, yielding the desired 4-(3-aryloxypropyl)morpholine.
For phenylsulfonyl derivatives, a similar strategy can be employed. For example, 3-chloro-1-propanol (B141029) can be reacted with sodium benzenesulfinate (B1229208) to form 3-(phenylsulfonyl)-1-propanol. The hydroxyl group can then be converted to a better leaving group (e.g., a tosylate or a bromide) before reacting with morpholine to introduce the N-[3-(phenylsulfonyl)propyl] group. The phenylsulfonyl moiety is a well-recognized pharmacophore in medicinal chemistry, often found in selective COX-2 inhibitors. nih.gov
| Functional Group | Synthetic Strategy | Key Intermediate |
| Trimethoxysilyl | N-alkylation | (3-Chloropropyl)trimethoxysilane |
| Triethoxysilyl | N-alkylation | (3-Chloropropyl)triethoxysilane |
| Aryloxy | Williamson Ether Synthesis followed by N-alkylation | 3-Aryloxy-1-bromopropane |
| Phenylsulfonyl | Nucleophilic substitution followed by N-alkylation | 1-Bromo-3-(phenylsulfonyl)propane |
Catalytic Aspects in this compound Synthesis
The synthesis of this compound and its analogs is significantly influenced by the choice of catalyst and reaction conditions, which are pivotal for achieving high yield and selectivity. Various catalytic systems, primarily involving transition metals, have been developed to facilitate the key bond-forming steps in the construction of the morpholine ring and the introduction of the propyl group.
Role of Specific Catalysts (e.g., Nickel, Cobalt, Raney Catalysts, Platinum-Carbon, Palladium-Carbon)
Heterogeneous catalysts are instrumental in the synthesis of morpholine derivatives, primarily in hydrogenation and reductive amination reactions. The activity and selectivity of these catalysts are often attributed to their large surface area and specific chemical properties. chemeurope.comacs.org
Raney Catalysts : Raney Nickel, a porous nickel-aluminium alloy, is a widely used heterogeneous catalyst for hydrogenation reactions. chemeurope.comacs.org Its high catalytic activity stems from its large surface area, which allows it to absorb hydrogen effectively. chemeurope.com It is typically used for the reduction of compounds with multiple bonds, such as alkenes, alkynes, and nitriles, as well as functional groups like nitro and nitrosamine (B1359907) groups. chemeurope.com Raney Cobalt is also employed and is noted for being more chemoselective than its nickel counterpart in certain reductions. rsc.org These catalysts are thermally and structurally stable, permitting their use across a broad range of reaction conditions. chemeurope.com
Platinum-Carbon (Pt/C) and Palladium-Carbon (Pd/C) : These catalysts consist of platinum or palladium nanoparticles dispersed on an activated carbon support. samaterials.com They are highly effective for hydrogenation and hydrogenolysis reactions. samaterials.comchemrxiv.org Palladium, in particular, is crucial in modern synthetic chemistry for forming C-N and C-O bonds necessary for constructing the morpholine ring. For instance, a Palladium-catalyzed carboamination reaction is a key step in a strategy to produce substituted morpholines. nih.govnih.gov The effectiveness of these catalysts can vary based on the quality from commercial suppliers, with key indicators being small particle sizes, large surface area, and the presence of both Pd(0) and Pd(II) active species. chemrxiv.org Palladium acetate can also serve as a precursor for catalytically active species in coupling reactions. researchgate.net
Below is a table summarizing the roles of these common catalysts in morpholine synthesis.
| Catalyst | Type | Primary Role in Synthesis | Key Characteristics |
| Raney Nickel | Heterogeneous (Ni-Al alloy) | Hydrogenation, Reduction of functional groups (alkenes, nitriles, nitro groups) | High surface area, high thermal and structural stability. chemeurope.comacs.org |
| Raney Cobalt | Heterogeneous (Co-Al alloy) | Chemoselective reductions | Often more selective than Raney Nickel for specific functional groups. rsc.org |
| Platinum-Carbon (Pt/C) | Heterogeneous (Pt on Carbon) | Hydrogenation, Hydrogenolysis | Platinum nanoparticles on a high-surface-area carbon support. samaterials.com |
| Palladium-Carbon (Pd/C) | Heterogeneous (Pd on Carbon) | Hydrogenation, Hydrogenolysis, C-N/C-O bond formation (Carboamination) | Widely used for deprotection and cyclization steps. chemrxiv.orgnih.govnih.gov |
Reaction Conditions and Optimization for Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield of the desired product while minimizing side reactions. Key parameters that are frequently adjusted include the choice of solvent, temperature, reaction time, and the specific type and amount of catalyst and base used.
A systematic approach to optimization often involves screening various catalysts and solvents to identify the most effective combination. For example, in the synthesis of certain substituted morpholines, a palladium-catalyzed coupling reaction was optimized by testing different conditions. The best results were achieved using 2 mol % Pd(OAc)₂, 8 mol % P(2-furyl)₃ as the ligand, and sodium tert-butoxide (NaOtBu) as the base in toluene (B28343) at 105 °C. nih.gov The reaction mixture is typically heated until analysis indicates the starting material has been consumed, which can take between 12 to 18 hours. nih.gov
Another example is the synthesis of N-phenylmorpholine compounds, where the reaction temperature is a critical factor, with an optimal range of 150-160 °C. google.com In some protocols, the reaction proceeds without a solvent, using an excess of one reactant, such as 2-chloroethyl ether, which can simplify the process and reduce costs. google.com The choice and amount of base are also crucial; for instance, using organic bases like triethylamine (B128534) can lead to higher yields compared to inorganic alternatives. google.com
The following table presents an example of optimized reaction conditions for a specific morpholine synthesis.
| Parameter | Optimized Condition | Rationale / Observation |
| Catalyst | Pd(OAc)₂ with P(2-furyl)₃ ligand | Provided the best yield and selectivity in screening experiments. nih.gov |
| Base | Sodium tert-butoxide (NaOtBu) | Effective in promoting the desired coupling reaction. nih.gov |
| Solvent | Toluene | Found to be a suitable medium for the reaction. nih.gov |
| Temperature | 105 °C | Optimal temperature for reaction completion within a reasonable timeframe. nih.gov |
| Reaction Time | 12-18 hours | Time required for complete consumption of the starting material. nih.gov |
Derivatization Strategies for Enhanced Functionality
Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. By introducing new functional groups, researchers can fine-tune the molecule for specific applications.
Synthesis of Propyl-Linked Silane Derivatives
The incorporation of silicon into the morpholine structure can significantly alter properties like lipophilicity, which can be beneficial for certain applications. nih.gov The synthesis of a propyl-linked silane derivative of morpholine can be achieved through a multi-step process.
A potential synthetic route starts with a suitable precursor which undergoes hydrogenation, for example, in the presence of a 10% Pd/C catalyst. nih.gov This is followed by ester hydrolysis using a reagent like lithium hydroxide (B78521) (LiOH). nih.gov The resulting carboxylic acid is then coupled with the morpholine nitrogen under standard conditions using coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt). nih.gov The final step involves the reduction of the resulting amide using a powerful reducing agent like lithium aluminum hydride (LAH) in a solvent such as tetrahydrofuran (B95107) (THF) to yield the desired sila-amine derivative. nih.gov
Preparation of Phenyl-Substituted Propylmorpholines
Introducing phenyl groups to the propylmorpholine structure can lead to compounds with distinct properties. Methods for synthesizing phenyl-substituted morpholines include palladium-catalyzed cross-coupling reactions and direct N-arylation.
One effective method is a palladium-catalyzed intramolecular carboamination. nih.govnih.gov This reaction typically involves coupling a substituted ethanolamine (B43304) derivative with an aryl bromide. nih.govnih.gov This key step allows for the formation of the morpholine ring with a phenyl substituent in a stereocontrolled manner, often yielding single stereoisomers in moderate to good yields. nih.govnih.gov
A more direct approach for N-phenyl substitution involves heating a substituted aniline (B41778) with 2-chloroethyl ether in the presence of an alkali base. google.com This method facilitates a ring-closing reaction to form the N-phenylmorpholine core. The reaction is often run at elevated temperatures (130-180 °C) and can be performed without a solvent, making it an efficient process for large-scale synthesis. google.com
Chiral Synthesis of Stereoisomeric Propylmorpholine Derivatives
The synthesis of enantiomerically pure morpholine derivatives is of great importance, as different stereoisomers can have vastly different biological activities. rroij.com Several advanced methodologies have been developed to achieve high enantioselectivity.
Electrophile-Induced Cyclization : This strategy involves the cyclization of an optically pure precursor, such as an N-allyl-β-amino alcohol. banglajol.info Using an electrophile like bromine can induce the ring closure to form chiral morpholines. The diastereoselectivity of this reaction can be very high, sometimes reaching 100%, especially when the reaction is quenched at an early stage. banglajol.info
Enzymatic Resolution : Another approach to obtaining single enantiomers is through enzymatic resolution. This technique uses a highly specific enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. This method has been successfully employed as a key step in the enantioselective synthesis of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives. nih.gov
The table below compares these chiral synthesis strategies.
| Strategy | Key Reagents/Process | Starting Material Example | Outcome |
| Electrophile-Induced Cyclization | Bromine (Br₂) | Optically pure N-allyl-β-amino alcohol | Highly diastereoselective formation of chiral morpholines. banglajol.info |
| Organocatalysis | Organocatalyst, NaBH₄ | Aldehyde, Amine with nucleophile | Enantioselective synthesis of C2-functionalized morpholines in high ee. nih.gov |
| Enzymatic Resolution | Enzyme | Racemic morpholine carboxylate | Separation of enantiomers to yield a single, optically pure isomer. nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques in 4 Propylmorpholine Research
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)
High-Resolution NMR spectroscopy is a cornerstone for the structural analysis of 4-Propylmorpholine, enabling the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and providing a deep understanding of its conformational preferences in solution and the solid state. auremn.org.brnih.gov
Two-dimensional (2D) NMR experiments are critical for deciphering the complex spin systems within this compound, revealing through-bond and through-space correlations that are essential for complete structural assignment and conformational analysis. creative-biostructure.comsdsu.edu
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are scalar (J-coupled) to each other, typically over two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the methyl protons (H-7) and the adjacent methylene (B1212753) protons (H-6), and sequentially along the propyl chain to the methylene protons adjacent to the nitrogen (H-5). It would also show correlations between the geminal protons on the morpholine (B109124) ring and their vicinal neighbors (e.g., H-1 with H-2).
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly to the heteronuclei they are attached to, most commonly ¹³C. columbia.edu This technique allows for the definitive assignment of each carbon atom by linking it to its attached proton(s). For instance, the carbon signal for C-7 would show a cross-peak to the proton signal of the terminal methyl group. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on long-range couplings between protons and carbons, typically over two to four bonds. creative-biostructure.comcolumbia.edu This is invaluable for piecing together the molecular framework, especially around quaternary carbons or heteroatoms. In this compound, HMBC would show correlations from the propyl chain protons (H-5, H-6, H-7) to the morpholine ring carbons (C-1, C-2), and vice-versa, confirming the connectivity of the propyl group to the nitrogen atom.
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space correlations, identifying protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through bonds. creative-biostructure.com NOESY is crucial for determining the molecule's 3D conformation. For the morpholine ring, which typically adopts a chair conformation, NOESY can reveal axial and equatorial proton positions. It can also define the spatial relationship and preferred orientation of the propyl group relative to the morpholine ring.
Table 1: Hypothetical ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: Chemical shifts (δ) are hypothetical and presented for illustrative purposes. Actual values may vary based on solvent and experimental conditions.)
| Atom Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Expected COSY Correlations (with H at position) | Expected HMBC Correlations (from H at position to C at position) |
| 1 | CH₂ | ~3.70 | ~67.0 | 2 | 2 |
| 2 | CH₂ | ~2.45 | ~54.0 | 1 | 1, 5 |
| 5 | CH₂ | ~2.35 | ~61.0 | 6, 2 | 1, 2, 6, 7 |
| 6 | CH₂ | ~1.45 | ~20.0 | 5, 7 | 5, 7 |
| 7 | CH₃ | ~0.90 | ~12.0 | 6 | 5, 6 |
While solution-state NMR reveals the behavior of molecules in an isotropic environment, solid-state NMR (ssNMR) provides invaluable information on structure and dynamics in the anisotropic solid phase. sci-hub.sersc.org For this compound, ssNMR can be used to study its crystalline form or its behavior when incorporated into a larger matrix, such as a polymer. Techniques like Magic Angle Spinning (MAS) are employed to reduce anisotropic line-broadening interactions that obscure spectra in solids. sci-hub.se
By analyzing parameters like chemical shift anisotropy and dipolar couplings, ssNMR can define intermolecular packing arrangements and hydrogen bonding interactions. rsc.orgacs.org Furthermore, variable-temperature ssNMR experiments can probe molecular dynamics, such as the rotation of the propyl group or conformational exchange of the morpholine ring, over a wide range of timescales. rsc.org When this compound is used as a functional group in a polymer, ssNMR is a powerful tool to investigate the polymer-additive interface, determining the dispersion and mobility of the morpholine moiety within the polymer matrix. researchgate.net
Heteronuclear correlation experiments, such as HSQC and HMBC, are not limited to structural elucidation in solution. In the context of interfacial science, these techniques can probe the interactions between this compound and surfaces or other molecules. nih.govosti.gov For example, if this compound adsorbs onto a solid surface, changes in the ¹H and ¹³C chemical shifts observed in a 2D correlation spectrum can map the specific parts of the molecule that are interacting with the surface. osti.gov
For studying nuclei with a spin quantum number I > 1/2, such as the ¹⁴N atom in the morpholine ring, quadrupolar-echo NMR techniques are employed. The nitrogen nucleus possesses a quadrupole moment that is highly sensitive to the local electronic environment. By analyzing the ¹⁴N quadrupolar coupling constant, researchers can gain insight into the symmetry of the electron distribution around the nitrogen atom, its bonding configuration, and its orientation at an interface. rsc.org
Mass Spectrometry (MS) in Mechanistic and Purity Assessments
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. ukacusat.in It is essential for confirming the molecular weight of this compound and elucidating its structure through controlled fragmentation.
High-resolution mass spectrometry (HRMS) measures the m/z ratio of an ion with extremely high accuracy, typically to within a few parts per million (ppm). uni-rostock.de This precision allows for the determination of a molecule's exact mass, which is based on the sum of the monoisotopic masses of its constituent atoms (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). asms.org
For this compound, with the molecular formula C₇H₁₅NO, the theoretical monoisotopic mass is 129.11536 g/mol . nih.gov An HRMS measurement yielding a value extremely close to this, such as 129.1155, would unambiguously confirm the elemental composition, distinguishing it from other compounds that might have the same nominal mass of 129 but a different formula (e.g., C₈H₁₉N). nih.govyoutube.com This capability is fundamental for verifying the identity and purity of a synthesized sample.
Tandem mass spectrometry, or MS/MS, is a powerful technique for structural analysis. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion [M+H]⁺ of this compound) is selected, isolated, and then fragmented through collision-induced dissociation (CID) or other methods. nationalmaglab.org The resulting product ions are then analyzed by a second mass spectrometer, generating a fragmentation spectrum. lcms.cz
The fragmentation pattern is a structural fingerprint of the molecule. For this compound, the protonated molecule ([C₇H₁₅NO+H]⁺, m/z 130.1) would likely undergo fragmentation through several key pathways:
Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the nitrogen atom is a common pathway for amines. This could lead to the loss of an ethyl radical from the propyl group, resulting in a stable iminium ion.
Ring Cleavage: The morpholine ring can open, followed by subsequent fragmentation, leading to characteristic fragment ions.
Loss of the Propyl Group: Cleavage of the N-C bond connecting the propyl chain to the morpholine ring would result in a fragment corresponding to the protonated morpholine ring (m/z 88.1) and a propyl cation or radical.
By analyzing these fragmentation pathways, researchers can confirm the connectivity of the atoms within the molecule, providing structural proof that complements NMR data. researchgate.net
Table 2: Plausible MS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)
| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |
| 130.1 | [C₄H₁₀NO]⁺ (Protonated Morpholine) | 88.1 | C₃H₆ |
| 130.1 | [C₅H₁₂N]⁺ (Iminium ion from ring opening) | 86.1 | CH₄O₂ |
| 130.1 | [C₆H₁₂NO]⁺ (Loss of CH₃) | 114.1 | CH₄ |
| 130.1 | [C₅H₁₂NO]⁺ (Loss of C₂H₅) | 102.1 | C₂H₄ |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Interactions
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a fundamental tool for investigating the molecular structure of compounds like this compound. uni-graz.atosti.gov These techniques probe the vibrational motions of molecules, such as the stretching and bending of chemical bonds. libretexts.org Because different functional groups absorb and scatter light at characteristic frequencies, the resulting spectra provide a unique "fingerprint" of the molecule. libretexts.orgnasa.gov
IR and Raman spectroscopy are often used as complementary techniques. edinst.com A vibrational mode is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it results in a change in the molecule's polarizability. edinst.com By analyzing both types of spectra, a more complete picture of the molecular vibrations can be obtained. For a morpholine derivative, key vibrational modes would include the stretching and bending of C-H bonds in the propyl group and the morpholine ring, C-N bond stretching, and C-O-C stretching of the ether linkage. scielo.org.mxscielo.org.mx
Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Fingerprinting
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for the identification of chemical substances. libretexts.orgdrb-mattech.co.uk An FTIR spectrometer passes infrared radiation through a sample, and the amount of radiation absorbed at each frequency is measured. drb-mattech.co.uk The resulting spectrum is a unique plot of absorbance or transmittance versus wavenumber, which serves as a chemical fingerprint for the material. nasa.govdrb-mattech.co.uk This fingerprint can be compared against spectral libraries for rapid identification or used for detailed structural elucidation. drb-mattech.co.uk
For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its specific functional groups. The region from approximately 4000 cm⁻¹ to 1500 cm⁻¹ is known as the functional group region, while the more complex region from 1500 cm⁻¹ to 400 cm⁻¹ is called the "fingerprint region," which is unique to the molecule as a whole. redalyc.org Analysis of the FTIR spectrum allows for the confirmation of the presence of the morpholine ring, the propyl group, and the tertiary amine.
Table 1: Expected Characteristic FTIR Absorption Bands for this compound (Note: This table is based on typical frequency ranges for functional groups and data from related morpholine compounds. Precise peak positions can vary based on the molecular environment.)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2960-2850 |
| C-H (Alkyl) | Bending (Scissoring/Bending) | 1470-1450 |
| C-N (Tertiary Amine) | Stretching | 1250-1020 |
| C-O-C (Ether) | Asymmetric Stretching | 1150-1085 |
| C-C | Stretching | 1200-800 |
Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS) for Surface Interactions
Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. edinst.com It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. edinst.com While most scattering is elastic (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational modes of the molecule. edinst.com
Surface-Enhanced Raman Scattering (SERS) is an advanced Raman technique that provides enormous amplification of the Raman signal for molecules adsorbed onto or very close to nanostructured metal surfaces, typically made of gold or silver. horiba.comspectroscopyonline.com This enhancement, which can be as high as 10⁷ to 10¹⁵, allows for the detection of even single molecules. clinmedjournals.org The SERS effect arises from two primary mechanisms: electromagnetic enhancement, caused by localized surface plasmon resonance on the metal surface, and chemical enhancement, resulting from charge-transfer interactions between the molecule and the metal. horiba.comclinmedjournals.org
While specific SERS studies on this compound are not widely documented, the technique offers significant potential for studying its surface interactions. By adsorbing this compound onto a SERS-active substrate, researchers could investigate:
The orientation of the molecule on the surface.
The specific functional groups (e.g., the nitrogen lone pair, the ether oxygen) involved in binding to the metal.
Changes in molecular conformation upon adsorption.
Detection of trace amounts of the compound in various matrices. nih.gov
The sensitivity of SERS to the molecule-surface interaction makes it a powerful tool for applications in catalysis, sensor development, and understanding interfacial chemistry. spectroscopyonline.comnsf.gov
X-ray Diffraction (XRD) for Crystalline Structure Elucidation
X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. uol.de When a beam of X-rays strikes a crystal, the atoms diffract the X-rays in specific directions. By measuring the angles and intensities of these diffracted beams, a 3D map of the electron density within the crystal can be produced, from which the precise position of each atom can be determined. uol.de
Single-Crystal X-ray Diffraction for Absolute Stereochemistry
Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for unambiguously determining the molecular structure of a compound, provided it can be grown as a suitable single crystal. uhu-ciqso.esmdpi.com This technique yields precise data on bond lengths, bond angles, and torsional angles, providing a complete and accurate 3D representation of the molecule in the solid state. uhu-ciqso.es
For this compound, an SCXRD analysis would provide definitive structural information. Although no published crystal structure for this compound is currently available in the Cambridge Crystallographic Data Centre (CCDC), a hypothetical analysis would precisely determine the geometry of the morpholine ring (e.g., whether it adopts a perfect chair conformation) and the conformation of the N-propyl substituent. This is the gold standard for structural elucidation, against which data from other analytical methods and computational models are often compared.
Table 2: Key Structural Parameters Obtainable from SCXRD of this compound (Note: This table lists the type of data that would be generated from an SCXRD experiment.)
| Parameter Type | Specific Examples for this compound |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths (Å) | C-N, C-O, C-C (in ring and propyl chain) |
| Bond Angles (°) | C-N-C, C-O-C, N-C-C, C-C-C |
| Torsional Angles (°) | Defining the conformation of the morpholine ring and propyl group |
| Absolute Stereochemistry | Not applicable as this compound is achiral |
| Intermolecular Interactions | Distances and geometries of any hydrogen bonds or van der Waals contacts |
Wide-Angle X-ray Diffraction (WAXD) for Supramolecular Assemblies
While SCXRD requires a perfect single crystal, Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is used to characterize materials that are not fully crystalline, such as semi-crystalline polymers, amorphous solids, or liquid crystals. researchgate.netmdpi.com WAXD provides information about the short-to-medium range order and intermolecular packing within a material. rsc.orgosti.gov
For this compound, WAXD could be employed to study its structure in the liquid or amorphous solid state. The resulting diffraction pattern would show broad peaks rather than the sharp reflections seen in SCXRD. The position of these peaks relates to characteristic intermolecular distances, providing insight into how the molecules pack together. This information is crucial for understanding the supramolecular assembly and the nature of the condensed phases of the compound.
Microscopic Techniques for Morphological and Structural Analysis
Microscopic techniques provide direct visual information about the morphology, or the size, shape, and surface features, of a material. This is complementary to the atomic-level structural information from XRD and the functional group information from vibrational spectroscopy.
Scanning Electron Microscopy (SEM) is a widely used technique for this purpose. In SEM, a focused beam of electrons is scanned across a sample, and the resulting signals are used to create an image of the surface topography. frontiersin.org If this compound were prepared as a crystalline powder, SEM could be used to:
Determine the size distribution of the crystals. frontiersin.org
Analyze the crystal habit (the characteristic external shape).
Observe surface features, defects, or inter-growth of crystals.
Other microscopic techniques, such as Transmission Electron Microscopy (TEM) for higher resolution imaging of nanoscale features or Atomic Force Microscopy (AFM) for mapping surface topography with very high precision, could also be applied, particularly to study thin films or assemblies of this compound.
Transmission Electron Microscopy (TEM) for Nanostructure Visualization
Transmission Electron Microscopy (TEM) is an indispensable tool for the high-resolution imaging of nanostructured materials. researchgate.net This technique provides detailed information about the size, shape, and arrangement of nanoparticles. researchgate.net In the context of this compound research, TEM can be used to visualize nanostructures formed by or incorporating this compound.
Recent advancements have enabled the study of nanostructures within a liquid environment through the use of specialized liquid cells in the electron microscope. mpg.de This allows for the direct observation of nanoparticles in solution, providing dynamic information about their behavior. mpg.de For instance, TEM can be employed to characterize the morphology and size distribution of nanoparticles synthesized using this compound derivatives as stabilizing or directing agents. The high resolution of TEM, capable of resolving features down to the nanometer and even sub-nanometer scale, is crucial for understanding the fine details of these nanostructures. researchgate.netdelongamerica.com
Key applications of TEM in this area include:
Morphological Analysis: Determining the shape and size of nanoparticles. delongamerica.com
Structural Integrity: Assessing the stability and structure of nanomaterials in different environments. escholarship.org
Uptake and Interaction: Observing how nanocarriers interact with and enter biological cells. nih.gov
Table 1: TEM Imaging Capabilities for Nanostructure Analysis
| Parameter | Information Provided | Relevance to this compound Research |
|---|---|---|
| Resolution | Down to 1.0 nm or better. delongamerica.com | Enables detailed visualization of nanoparticles and their surface features. |
| Imaging Modes | Bright-field, dark-field, diffraction. delongamerica.com | Provides information on morphology, crystallinity, and defects. |
| In-situ Analysis | Observation of dynamic processes in liquid. mpg.de | Allows for the study of self-assembly and nanoparticle formation in real-time. |
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography images with nanoscale precision. wikipedia.organton-paar.com It functions by scanning a sharp tip at the end of a flexible cantilever over the sample surface. wikipedia.org The forces between the tip and the sample lead to the deflection of the cantilever, which is then used to create a topographical map. wikipedia.org
AFM is particularly valuable because it can be used on a wide variety of materials, including those that are non-conductive. pressbooks.pub In the study of materials involving this compound, AFM can be used to:
Image surface morphology: Revealing details of films, coatings, or self-assembled monolayers with near-atomic resolution. sciopen.com
Measure surface roughness: Quantifying the texture of a surface, which can be critical for applications such as coatings and biomaterials.
Probe mechanical properties: Techniques like force spectroscopy allow for the measurement of local properties such as stiffness (Young's modulus) and adhesion. trigenotoul.com
Different imaging modes, such as contact mode and tapping mode, offer flexibility in analyzing various sample types while minimizing potential damage to the surface. wikipedia.org
Table 2: AFM Modes and Their Applications in Material Surface Analysis
| AFM Mode | Principle | Primary Application | Advantage |
|---|---|---|---|
| Contact Mode | The tip is in continuous contact with the sample surface. wikipedia.org | High-resolution topographic imaging of hard surfaces. | Provides high-resolution images. wikipedia.org |
| Tapping Mode | The cantilever oscillates and "taps" the surface. wikipedia.org | Imaging of soft, fragile, and adhesive surfaces. | Reduces lateral forces and sample damage. wikipedia.org |
| Pulsed Force Mode (PFM) | A complete force-distance curve is recorded at each pixel. anton-paar.com | Quantitative mapping of mechanical properties like adhesion and modulus. anton-paar.com | Simultaneous acquisition of topography and mechanical data. anton-paar.com |
Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Studies
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are essential for determining the stereochemical properties of molecules.
Circular Dichroism (CD) for Chiral Morpholine Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoeurope.com It measures the difference in absorption of left- and right-circularly polarized light by a sample. jascoeurope.com This differential absorption is only observed for chiral molecules that possess a chromophore, a light-absorbing group, in the vicinity of the stereocenter. jascoeurope.com
For chiral derivatives of morpholine, CD spectroscopy is invaluable for:
Determining Enantiomeric Purity: The CD signal is directly proportional to the enantiomeric excess of a sample, making it a useful tool for quality control in asymmetric synthesis.
Conformational Analysis: The shape and intensity of a CD spectrum are highly sensitive to the three-dimensional structure of a molecule. libretexts.org This allows for the study of conformational changes in solution.
Studying Supramolecular Assembly: Changes in the CD spectrum can indicate the formation of ordered, chiral aggregates or self-assembled structures. researchgate.net
The synthesis of novel morpholine derivatives often results in chiral compounds whose absolute configuration and conformational preferences can be elucidated using CD spectroscopy in conjunction with computational methods. nih.gov
Dynamic Light Scattering (DLS) for Self-Assembly Characterization
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension. materials-talks.combettersizeinstruments.com The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. bettersizeinstruments.com These fluctuations are caused by the Brownian motion of the particles, and their analysis provides information about the particle's diffusion coefficient, which is then related to its size via the Stokes-Einstein equation. uni-saarland.de
In the context of this compound research, DLS is particularly useful for characterizing the self-assembly of derivatives into larger structures such as micelles, vesicles, or other aggregates in solution.
Key information obtained from DLS includes:
Hydrodynamic Diameter: The size of the particles in solution. researchgate.net
Polydispersity Index (PDI): A measure of the width of the particle size distribution. researchgate.net
Aggregation Studies: Monitoring changes in particle size over time or in response to stimuli like changes in temperature or pH to study the kinetics and stability of self-assembled systems. nih.gov
For instance, DLS can be used to follow the self-assembly of amphiphilic morpholine derivatives, providing insights into the critical aggregation concentration and the size and stability of the resulting nanoparticles. nih.gov
Computational Chemistry and Theoretical Modeling of 4 Propylmorpholine Systems
Quantum Mechanical Studies (e.g., DFT, Ab Initio)
Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the intrinsic properties of a molecular system. scispace.com These calculations solve, or approximate, the Schrödinger equation to determine the electronic structure of a molecule. scielo.org.mx
Quantum mechanical calculations are instrumental in predicting the fundamental electronic characteristics of 4-propylmorpholine. Methods like DFT, particularly with functionals like B3LYP, are widely used to optimize the molecular geometry and compute a range of electronic and spectroscopic properties. scielo.org.mxresearchgate.netpnrjournal.com
Electronic Structure: The electronic structure dictates the molecule's chemical behavior. Key parameters derived from QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.netresearchgate.net For morpholine (B109124) derivatives, the nitrogen atom's lone pair electrons significantly contribute to the HOMO, making it a primary site for electrophilic attack. The addition of a propyl group to the nitrogen atom in this compound influences the electron density distribution and, consequently, the HOMO-LUMO energies. researchgate.net The molecular electrostatic potential (MEP) map is another valuable tool, which visualizes the charge distribution and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, based on conceptual DFT, help predict how the molecule will interact with other chemical species. pnrjournal.com
Table 1: Calculated Electronic Properties and Reactivity Descriptors for a Representative Morpholine Derivative Note: These are representative values for a substituted morpholine derivative calculated using DFT (B3LYP method). Actual values for this compound would require specific calculation.
| Parameter | Definition | Typical Calculated Value | Reference |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | researchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | researchgate.net |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV | researchgate.net |
| Ionization Potential (I) | -EHOMO | 6.5 eV | researchgate.net |
| Electron Affinity (A) | -ELUMO | 1.2 eV | researchgate.net |
| Electronegativity (χ) | (I + A) / 2 | 3.85 eV | researchgate.net |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV | researchgate.net |
| Softness (S) | 1 / (2η) | 0.189 eV-1 | mdpi.com |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV | mdpi.com |
Spectroscopic Properties: DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman spectra). researchgate.net By comparing the calculated spectra with experimental data, the molecular structure can be confirmed, and vibrational modes can be assigned. scielo.org.mxsmf.mx For instance, studies on 4-acetylmorpholine (B157445) have shown good agreement between experimental and theoretical spectra calculated using the B3LYP/6-31++G(d,p) basis set. researchgate.net Such analysis for this compound would allow for the characteristic vibrations of the propyl chain and the morpholine ring to be identified.
QM methods are essential for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms and the characterization of transient species like transition states. scispace.com
Reaction Pathways: For reactions involving morpholine derivatives, such as oxidation or nucleophilic substitution, DFT calculations can identify the most likely reaction pathway by comparing the activation energies of different possible routes. researchgate.netxmu.edu.cn For example, a DFT study on the oxidation of morpholine by Cytochrome P450 proposed a mechanism involving hydrogen atom abstraction from a carbon atom adjacent to the nitrogen, followed by a rebound step. researchgate.net The presence of the N-propyl group in this compound would influence the energetics of such a reaction.
Transition State Analysis: A transition state (TS) is a high-energy, unstable configuration along the reaction coordinate that connects reactants to products. rsc.org Locating the TS structure is a primary goal of mechanistic studies. Frequency calculations are performed to verify a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. scispace.com The energy of the transition state determines the activation energy (ΔE‡) of the reaction, which is a key factor governing the reaction rate. rsc.org Studies on the reaction of morpholine derivatives have successfully used DFT to calculate these activation barriers, providing insights into regio- and stereoselectivity. scispace.comacs.org For instance, in a palladium-catalyzed dearomatization reaction, DFT calculations revealed that the C-N bond coupling proceeded via a specific transition state with a calculated free energy barrier of 13.1 kcal/mol. xmu.edu.cn
Table 2: Representative Calculated Activation Energies for Reactions Involving Morpholine Derivatives Note: These values are illustrative and depend heavily on the specific reaction, reactants, and computational method.
| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Pd-Catalyzed Dearomatization | DFT (B3LYP) | 13.1 - 29.7 | xmu.edu.cn |
| Addition to 9α-hydroxyparthenolide | DFT (B3LYP/6-311+G(d,p)) | 10.63 | scispace.com |
| Amine Group Transfer | ONIOM (B97-3c/GFN2-xTB) | 39.48 | rsc.org |
Molecular Dynamics (MD) Simulations
While QM methods are powerful for static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to study the time-evolution of molecular systems. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational dynamics and interactions over time. scispace.com
MD simulations provide detailed insights into the dynamic behavior of this compound, including the flexibility of its structure and its interactions with surrounding solvent molecules.
Conformational Flexibility: The morpholine ring typically adopts a chair conformation, similar to cyclohexane. biosynce.com However, the nitrogen atom allows for inversion, and the ring can also exist in other conformations like a twisted boat. researchgate.net The N-propyl group adds further degrees of freedom. MD simulations can explore the conformational space available to this compound, identifying the most stable conformers and the energy barriers between them. nih.gov This is crucial as the biological activity of a molecule can be highly dependent on its accessible conformations. numberanalytics.com Analysis of MD trajectories can reveal the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, highlighting the most flexible regions of the molecule, such as the propyl chain and the C-terminal region of the morpholine ring. rsc.orginchem.org
Solvent Interactions: The behavior of this compound in a biological environment is heavily influenced by its interactions with water. MD simulations explicitly model solvent molecules, allowing for the detailed study of hydration shells and hydrogen bonding. osti.gov The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom's basicity influences its protonation state and interactions. biosynce.com MD simulations can quantify these interactions, for example, by calculating the radial distribution function (RDF) to determine the probability of finding solvent molecules at a certain distance from the solute atoms, and by analyzing the lifetime of hydrogen bonds. osti.gov These solvent interactions are critical for understanding solubility, membrane permeability, and binding to biological targets. acs.org
Table 3: Potential Conformational States of the Morpholine Ring Note: The relative energies and populations are highly dependent on the substituent and the environment (gas phase vs. solvent).
| Conformer | N-substituent Orientation | Typical Relative Energy (kcal/mol) | Key Feature | Reference |
| Chair | Equatorial | 0.0 | Generally the most stable form | researchgate.net |
| Chair | Axial | ~0.4 - 0.6 | Slightly less stable than equatorial | researchgate.net |
| Twisted Boat | Axial | > 7.0 | Significantly higher energy | researchgate.net |
| Twisted Boat | Equatorial | > 7.0 | Significantly higher energy | researchgate.net |
MD simulations are a cornerstone for studying the dynamic process of a ligand, such as this compound, binding to a biological receptor like a protein. boisestate.edu
The binding of a ligand to a receptor is not a static event but a dynamic process involving conformational changes in both the ligand and the receptor. nih.govpreprints.org MD simulations can model this process, providing a detailed view of the binding pathway and the stability of the resulting complex. researchgate.net Starting from a docked pose, an MD simulation can be run for nanoseconds to microseconds to assess the stability of the predicted binding mode. rsc.orgmdpi.com Key analyses include monitoring the RMSD of the ligand within the binding site and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex over time. rsc.orgunibas.ch These simulations can reveal whether water molecules are displaced from the binding site or mediate interactions between the ligand and protein. unibas.ch The insights from MD simulations are crucial for validating docking results and understanding the structural basis of a ligand's affinity and selectivity. nih.gov
Molecular Docking and Drug Design Principles
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ontosight.ai It is a vital tool in structure-based drug design, used for virtual screening of compound libraries and for understanding ligand-receptor interactions at an atomic level. gyanvihar.orgpharmainfo.in
The process involves two main components: a search algorithm to generate various binding poses and a scoring function to rank these poses based on their predicted binding affinity. ontosight.ai For this compound and its derivatives, docking studies can predict how the molecule fits into the active site of a target protein. The morpholine ring is a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and its ability to form key interactions. acs.orgnih.gov The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom can be protonated to form ionic interactions. biosynce.comacs.org The propyl group would likely engage in hydrophobic interactions within the binding pocket.
Docking studies on various morpholine-containing compounds have successfully predicted their binding modes and rationalized their biological activities. rsc.orgmdpi.comgyanvihar.orgnih.gov For example, docking of morpholine derivatives into the active site of the COVID-19 main protease identified key hydrogen bonds and hydrophobic interactions responsible for their inhibitory activity. gyanvihar.org The docking score, an estimation of binding affinity, is often used to prioritize compounds for experimental testing.
Table 4: Example Molecular Docking Results for Morpholine Derivatives Against a Protein Target (COVID-19 Main Protease, PDB: 5R82) Note: These are illustrative results from a study on various morpholine derivatives. The docking score represents the calculated binding energy in kcal/mol.
| Compound Code | Docking Score (kcal/mol) | Key Interacting Residues (Example) | Reference |
| Standard (Hydroxychloroquine) | -80.12 | - | gyanvihar.org |
| Derivative 2b | -74.55 | THR26, HIS41, CYS145 | gyanvihar.org |
| Derivative 2e | -60.29 | HIS41, MET49, GLU166 | gyanvihar.org |
| Derivative 1d | -55.21 | MET49, ASN142, HIS163 | gyanvihar.org |
Prediction of Binding Affinities with Biological Targets
A primary goal in computational drug discovery is the accurate prediction of how strongly a molecule (a ligand) will bind to a biological target, such as a protein or enzyme. nih.gov This binding affinity is a key determinant of a compound's potential therapeutic effect. Computational methods like molecular docking and molecular dynamics simulations are employed to model the interaction between the ligand and the target's binding site, estimating the strength of this interaction. ijritcc.orgnumberanalytics.com These simulations can provide valuable insights into the molecular mechanisms that underlie a drug's efficacy. ijritcc.org
While detailed studies predicting the binding affinities for this compound with specific biological targets are not widely available in published literature, computational models could be employed to screen it against various receptors. The results of such a hypothetical screening are illustrated in the table below. Free energy calculations, using techniques like thermodynamic integration, are a crucial part of estimating these binding affinities. numberanalytics.com
Table 1: Illustrative Predicted Binding Affinities for this compound This table is for illustrative purposes only. The values are not based on experimental or published computational data.
| Biological Target | Predicted Binding Affinity (ΔG, kcal/mol) | Computational Method Used |
|---|---|---|
| Receptor A | -7.2 | Molecular Docking (AutoDock Vina) |
| Receptor B | -5.8 | Molecular Dynamics with Free Energy Perturbation |
| Enzyme X | -6.5 | Molecular Docking (Glide) |
Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The binding of a ligand to a biological target is governed by a complex combination of noncovalent intermolecular forces. stanford.edu Computational chemistry allows for the detailed identification and analysis of these crucial interactions. Key interactions include:
Hydrogen Bonding: An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov This is often a dominant force in determining the specificity of ligand binding. unito.it
π-Stacking: An attractive, noncovalent interaction between aromatic rings. This interaction is important for the stabilization of protein-ligand complexes. rsc.orgnih.gov
Force fields in computational chemistry are used to model these interactions, though their accuracy can vary, with hydrogen bonding energies sometimes being underestimated. nih.gov In the context of this compound, the nitrogen and oxygen atoms of the morpholine ring are potential hydrogen bond acceptors, while the propyl group contributes to hydrophobic (van der Waals) interactions. The absence of an aromatic ring in this compound precludes π-stacking interactions involving the compound itself, though it could interact with aromatic residues in a binding pocket.
Table 2: Illustrative Intermolecular Interactions for this compound in a Hypothetical Receptor Binding Site This table is for illustrative purposes only and represents a hypothetical binding scenario.
| Interaction Type | This compound Atom/Group | Receptor Residue |
|---|---|---|
| Hydrogen Bond | Morpholine Oxygen | Tyrosine -OH |
| Hydrogen Bond | Morpholine Nitrogen | Aspartic Acid -COOH |
| Hydrophobic Interaction | Propyl Chain | Leucine, Valine |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational concepts in medicinal chemistry and toxicology. collaborativedrug.comtechnologynetworks.com They are based on the principle that the biological activity of a chemical is directly related to its molecular structure. collaborativedrug.com
SAR is a qualitative approach that identifies key structural features and functional groups (pharmacophores) responsible for a molecule's biological activity by comparing the activities of structurally related compounds. oncodesign-services.comnih.gov
QSAR takes this a step further by creating mathematical models that quantitatively correlate the chemical structure with biological activity. wikipedia.orgjocpr.com These models use molecular descriptors—numerical values that encode physicochemical properties like hydrophobicity, electronic properties, and steric factors—to predict the activity of new or untested compounds. oncodesign-services.comnih.gov
Prediction of Biological Activity from Chemical Structure
A validated QSAR model can serve as a powerful predictive tool. wikipedia.org By inputting the structural information of a novel compound, such as this compound or its derivatives, these models can estimate its biological activity against a specific target. collaborativedrug.com This allows researchers to perform virtual screening of large chemical libraries to prioritize a smaller, more promising set of compounds for experimental testing, thereby accelerating the discovery process. jocpr.com The development of a reliable QSAR model involves several key steps, including data collection, descriptor calculation and selection, model building using statistical methods, and rigorous validation to ensure predictive accuracy. jocpr.comtandfonline.com
Optimization of Chemical Entities for Desired Effects
SAR and QSAR studies are instrumental in lead optimization. oncodesign-services.comnih.gov By understanding which structural modifications lead to increased potency or selectivity, medicinal chemists can rationally design improved molecules. nih.gov For instance, if a QSAR model indicated that increased hydrophobicity in a particular region of a molecule enhances activity, chemists could systematically synthesize derivatives with larger alkyl chains in that position. This iterative process of design, synthesis, and testing, guided by SAR insights, helps in refining a lead compound to achieve the desired therapeutic profile while minimizing off-target effects and improving pharmacokinetic properties (ADME). jocpr.com
Table 3: Illustrative SAR for Hypothetical Derivatives of a Morpholine Scaffold This table is for illustrative purposes only. The activities are hypothetical.
| Compound | R-Group at N-4 Position | Predicted Biological Activity (IC₅₀, µM) | SAR Observation |
|---|---|---|---|
| 1 | -H | 50.2 | Baseline activity |
| 2 | -Methyl | 25.8 | Small alkyl group improves activity |
| 3 (this compound) | -Propyl | 10.5 | Increasing alkyl chain length to C3 enhances activity |
| 4 | -Isopropyl | 15.1 | Branched alkyl group is less favorable than linear |
Computational Toxicology and Environmental Fate Prediction
Computational toxicology is a rapidly advancing field that applies computer-based models to predict the adverse effects of chemicals on human health and the environment. comptox.ainumberanalytics.com This in silico approach allows for the high-throughput screening of compounds to identify potential hazards early in the development process, reducing reliance on extensive and time-consuming experimental testing. comptox.ai
In Silico Assessment of Ecotoxicity and Biodegradability
Assessing the environmental impact of a chemical is a critical component of regulatory frameworks like REACH. nih.gov In silico models are increasingly used to predict key environmental endpoints.
Ecotoxicity: These models predict the potential harm a chemical may cause to various organisms in the ecosystem, such as algae or fish. frontiersin.org
Biodegradability: This refers to the likelihood that a chemical will be broken down by microorganisms in the environment. nih.gov Models for ready biodegradability often classify compounds based on the presence of molecular fragments that are known to be either readily degraded or persistent. nih.gov The "10-day window" is a criterion in some tests to ensure rapid degradation. europa.eu
For this compound, a search of the Aggregated Computational Toxicology Resource (ACToR) database indicates a lack of aggregated hazard or toxicological data. epa.gov An in silico assessment would therefore be a valuable first step in characterizing its environmental profile.
Table 4: Illustrative In Silico Environmental Profile for this compound This table is for illustrative purposes only and is not based on published data.
| Endpoint | Predicted Result | Confidence Level | Model Used |
|---|---|---|---|
| Ready Biodegradability | Not readily biodegradable | Medium | Fragment-based model (e.g., BIOWIN) |
| Aquatic Toxicity (Fish 96h LC₅₀) | > 100 mg/L (Not harmful) | Medium | ECOSAR |
| Mutagenicity (Ames test) | Negative | High | QSAR Toolbox |
Mechanistic Investigations of 4 Propylmorpholine Reactivity
Nucleophilic Characteristics of the Morpholine (B109124) Nitrogen
The nitrogen atom within the morpholine ring of 4-propylmorpholine is a key center of reactivity. Like other secondary amines, this nitrogen possesses a lone pair of electrons, rendering it nucleophilic and basic. wikipedia.org However, the presence of the ether oxygen in the morpholine ring has an electron-withdrawing effect, which reduces the electron density on the nitrogen. wikipedia.orgresearchgate.net This makes morpholine and its derivatives like this compound less nucleophilic and less basic than structurally similar secondary amines such as piperidine (B6355638). wikipedia.orgmasterorganicchemistry.com For instance, the nucleophilicity of morpholine is about 300 times less than that of piperidine in water. masterorganicchemistry.com
Despite this reduced reactivity compared to piperidine, the nitrogen in the morpholine ring can still act as a nucleophile, participating in various chemical reactions. smolecule.com It can, for example, take part in substitution reactions with electrophiles. smolecule.com The nucleophilicity of amines generally follows the order: ammonia (B1221849) < primary amines < secondary amines. masterorganicchemistry.com The addition of alkyl groups, like the propyl group in this compound, generally increases nucleophilicity compared to the parent morpholine. masterorganicchemistry.com
Reactivity of Pendant Functional Groups (e.g., Silyl (B83357) Ethers, Phenoxy Moieties)
The reactivity of this compound can be significantly expanded by the introduction of pendant functional groups. This section will explore the reactions of two such examples: silyl ethers and phenoxy moieties.
Hydrolysis and Condensation Reactions of Organosilane Linkages
Organosilane compounds containing a this compound moiety, such as 4-(3-(trimethoxysilyl)propyl)morpholine (B1584015), exhibit characteristic hydrolysis and condensation reactions. smolecule.com In the presence of water, the trimethoxysilyl group can hydrolyze, converting the methoxy (B1213986) groups into silanol (B1196071) groups (Si-OH). smolecule.comchemicalforums.com These silanol groups are reactive and can then condense with other silanol groups or with hydroxyl groups on the surface of materials like glass or metal oxides. smolecule.com This condensation reaction forms stable siloxane bonds (Si-O-Si), effectively linking the this compound molecule to the surface or to other organosilane molecules. smolecule.comresearchgate.net
The hydrolysis of silyl ethers can occur without a catalyst, but it often requires high temperatures and long reaction times. chemicalforums.com The condensation of silanols can also proceed without a catalyst, but it is a very slow process at room temperature. chemicalforums.com The reactivity of these organosilane linkages is a key feature in their use as coupling agents and for surface modification. smolecule.comresearchgate.net
Role of Propyl Chain in Directing Reactivity or Steric Hindrance
Conversely, the flexibility of the propyl chain can also be a factor. In N-(3-aminopropyl)morpholine, the three-carbon chain allows for the formation of an intramolecular hydrogen bond, which can stabilize the molecule. conicet.gov.ar While the propyl group itself is not typically a site of reaction under common conditions, its size and conformation can direct the approach of reactants and influence the stereochemistry of the products. frontiersin.org Studies on related N-alkylmorpholine derivatives have shown that increasing the length of the alkyl chain can impact the potency of the molecule in biological systems, suggesting that the chain's properties are significant for molecular interactions. nih.gov
Photochemical Reactions and Photoinduced Processes
Photochemical reactions are chemical processes initiated by the absorption of light energy. msu.edunagwa.com When a molecule absorbs a photon of light, it is promoted to an electronically excited state, which can then undergo various chemical transformations. msu.edu
While specific research on the photochemical reactions of this compound is not extensively documented in the provided results, general principles of photochemistry can be applied. For a photochemical reaction to occur, the molecule must first absorb light. msu.edu The absorbed light provides the energy for the reaction to proceed, often leading to the formation of intermediates that are not accessible through thermal reactions. msu.edu
Studies on related morpholine derivatives, such as 4-oxo(phenylacetyl)morpholine, have shown that they can undergo photochemical reactions like cyclization upon irradiation. rsc.org The course of these reactions can be influenced by the conformation of the morpholine molecule and the environment in which the reaction takes place. rsc.org Photoinduced processes are also important in the context of polymers, where light can be used to initiate polymerization or crosslinking. nih.gov For instance, photoinduced polymerization can proceed through free radical or cationic mechanisms. nih.gov
Reaction Kinetics and Thermodynamic Analyses
The study of reaction kinetics provides information about the rate of a chemical reaction, while thermodynamics describes the energy changes that occur. alooba.comnumberanalytics.com
Reaction Kinetics: The kinetics of reactions involving morpholine derivatives can be influenced by several factors. For example, in reactions with 2,4-dinitrofluorobenzene, the rate of reaction with N-(3-amino-1-propyl)morpholine has been studied. conicet.gov.ar The nucleophilicity of the amine is a key factor in determining the reaction rate. masterorganicchemistry.com As mentioned earlier, the electron-withdrawing effect of the oxygen in the morpholine ring reduces the nucleophilicity of the nitrogen compared to piperidine, which would be reflected in the reaction kinetics. wikipedia.orgmasterorganicchemistry.com
Applications of 4 Propylmorpholine in Organic Synthesis and Catalysis
As a Versatile Building Block in Complex Molecule Synthesis
The morpholine (B109124) scaffold is a prominent feature in many biologically active compounds and functional materials. ontosight.ai As a substituted morpholine, 4-propylmorpholine serves as a valuable building block in organic synthesis, providing a foundation for the construction of more complex molecules. Its structure, containing a tertiary amine and an ether linkage within a six-membered ring, offers specific steric and electronic properties that chemists can leverage. The nitrogen atom acts as a nucleophile or a base, while the propyl group provides a simple alkyl chain that can influence solubility and be a site for further functionalization.
Nitrogen-containing heterocycles are of immense importance in pharmaceuticals, agrochemicals, and materials science. sioc-journal.cnfrontiersin.org The synthesis of these compounds is a central goal in organic chemistry. sioc-journal.cn Four-membered nitrogen-containing rings like azetidines and β-lactams, for example, are well-established as versatile building blocks for creating other nitrogenous compounds with potential biological activities. nih.gov
Derivatives of this compound can be employed in ring-transformation reactions or as foundational units for building larger, more complex heterocyclic systems. For instance, the core morpholine ring can participate in substitution reactions where the nitrogen atom is further alkylated or acylated. The synthesis of N-aminopropyl morpholine, a related compound, is achieved through the hydrogenation of 3-morpholino acrylonitrile, showcasing how the morpholine moiety can be integral to forming new functional groups attached to the nitrogen atom. google.comgoogle.com The development of green and efficient methods for synthesizing these heterocycles is an active area of research, with some modern approaches utilizing water or polyethylene (B3416737) glycol (PEG) as solvents. mdpi.com
Pharmaceutical intermediates are the molecular building blocks used in the synthesis of active pharmaceutical ingredients (APIs). evonik.com Many morpholine derivatives are used as intermediates in the synthesis of more complex organic molecules with potential applications in medicine. The morpholine ring is a structural feature in a number of approved drugs.
This compound and its derivatives can serve as precursors for these advanced intermediates. The term "precursor" can refer to a substance used in the chemical manufacture of a final product. incb.orgeuropa.eu In this context, the entire this compound molecule can be incorporated into a larger target structure, or it can be chemically modified in a few steps to yield a key intermediate. For example, unnatural amino acids and their derivatives are highly valuable as API precursors, and similarly, tailored heterocyclic amines like this compound derivatives can be crucial starting materials. evonik.com Illicit drug manufacturers have also exploited pre-precursors or custom-made precursors to circumvent controls, highlighting the need for monitoring chemicals that can be readily converted into regulated substances. unvienna.org
| Precursor Role | Description | Relevant Fields |
| Building Block | The this compound structure is a core component of a larger target molecule. | Medicinal Chemistry, Materials Science |
| Intermediate | The compound is chemically modified through one or more steps to form a key part of a final API. | Pharmaceutical Manufacturing |
| Starting Material | Used in the initial stages of a multi-step synthesis for complex chemical products. | Fine Chemicals, Agrochemicals |
Role as a Ligand in Homogeneous and Heterogeneous Catalysis
The importance of nitrogen-containing heterocycles is expanding due to their role as ligands in transition-metal catalysis and organocatalysis. frontiersin.org this compound and its derivatives can function as ligands, which are molecules that bind to a central metal atom to form a coordination complex. google.com This function is critical in catalysis, where the ligand can dramatically influence the catalyst's activity and selectivity. cmu.edu N-heterocyclic carbene (NHC) ligands, for example, are known to bind to a wide array of transition metals and main group elements, creating robust and highly active catalysts. sigmaaldrich.com
A primary role of a ligand in a catalyst complex is to adjust the electronic properties and steric environment of the metal center. cmu.edu This modulation directly impacts the catalytic efficiency (the rate of reaction) and selectivity (the preferential formation of a desired product). mdpi.comrsc.org The electron-donating ability of the ligand, for instance, can greatly affect the redox potential of the metal complex, influencing its reactivity. cmu.edu
In the context of this compound, the nitrogen atom possesses a lone pair of electrons that it can donate to a metal center, forming a coordinate bond. The nature of the substituents on the morpholine ring can tune this electron-donating capacity. This ability to fine-tune the electronic structure is crucial for optimizing a catalyst for a specific chemical transformation. cjcatal.com
Table: Ligand Effects on Catalysis
| Ligand Property | Effect on Metal Center | Impact on Catalysis |
|---|---|---|
| Electron-Donating Ability | Increases electron density at the metal. | Can increase catalytic activity by promoting key steps like oxidative addition. cmu.edu |
| Steric Hindrance | Blocks certain coordination sites or approaches to the metal. | Can enhance selectivity by favoring a specific reaction pathway or product isomer. |
| Solubility | The ligand's structure influences the solubility of the entire catalyst complex. | Crucial for homogeneous catalysis, ensuring the catalyst remains in the same phase as the reactants. cmu.edu |
Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, is a powerful tool for producing complex molecules, particularly pharmaceuticals. psu.edu This is often achieved using a chiral catalyst, which can be a metal complex bearing an enantiomerically pure chiral ligand. beilstein-journals.org Chiral amines and their derivatives are central to this field of catalysis. psu.edu
While this compound itself is not chiral, it is possible to synthesize enantiomerically pure derivatives. Such chiral derivatives, when used as ligands, can create a chiral environment around the metal center. This environment forces the reaction to proceed in a way that preferentially forms one of the two possible mirror-image products, leading to high enantioselectivity. mdpi.com For example, chiral 2-(pyridin-2-yl)imidazolidin-4-one derivatives have been used as ligands in copper(II) complexes to catalyze asymmetric Henry reactions with up to 97% enantiomeric excess (ee). beilstein-journals.org This principle can be extended to chiral morpholine-based ligands for use in various asymmetric transformations. evonik.com
Catalytic Applications in Specific Chemical Transformations
The use of catalysts is vital across the chemical industry, involved in the production of the vast majority of manufactured products. hidenanalytical.com this compound derivatives have found use in specific catalytic systems for various chemical reactions.
One notable application is in the creation of functionalized nanocatalysts. A versatile nanomagnetic linker has been developed featuring a propyl-morpholine tag. researchgate.net This creates a heterogeneous catalyst that can be easily separated from the reaction mixture using an external magnet and recycled, which is a key principle of green chemistry. researchgate.net Such catalysts have been used for the synthesis of pharmacologically important heterocycles. researchgate.net
In another example, a dinuclear copper(II) complex utilizing a ligand containing a propylmorpholine moiety was synthesized and studied for its catechol oxidase activity. figshare.com This research explores how the ligand structure influences the catalytic activity of the complex in oxidation reactions. Furthermore, the synthesis of N-aminopropyl morpholine itself relies on a catalytic hydrogenation step, typically using catalysts like Raney nickel or cobalt under pressure. google.comgoogle.com
Table: Examples of Catalytic Systems Involving Morpholine Derivatives
| Catalytic System | Transformation | Role of Morpholine Derivative | Source(s) |
|---|---|---|---|
| Propyl-morpholine tagged magnetic nanocatalyst | Multicomponent reactions for heterocycle synthesis. | Part of a recyclable heterogeneous catalyst support. | researchgate.net |
| Dinuclear Copper(II) Complex | Catechol oxidase biomimetic catalysis. | Ligand bound to the metal centers, influencing activity. | figshare.com |
| Raney Nickel / Cobalt | Hydrogenation of 3-morpholino acrylonitrile. | The target product is a morpholine derivative (N-aminopropyl morpholine). | google.comgoogle.com |
Hydrogenation and Dehydrogenation Reactions
Transition metal-catalyzed hydrogenation and dehydrogenation are fundamental processes in organic synthesis, crucial for the production of a wide array of chemical products. rsc.org These reactions involve the addition or removal of hydrogen, typically across unsaturated bonds or to and from cyclic systems, respectively. rsc.orgnih.gov While various catalytic systems, often involving precious metals and sophisticated ligands, have been developed to facilitate these transformations, rsc.orgnih.gov specific research detailing the direct application of this compound as a catalyst or a key ligand in hydrogenation and dehydrogenation reactions is not extensively documented in publicly available scientific literature. General catalytic transfer hydrogenation methods offer alternatives to conventional direct hydrogenation, providing enhanced safety and utilizing various hydrogen donors. nih.gov However, the role of this compound within these specific contexts remains an area with limited detailed research findings.
Oxidation and Reduction Processes
Oxidation and reduction reactions are cornerstone transformations in organic synthesis, enabling the interconversion of functional groups and the construction of complex molecular architectures. ucr.edu These processes involve the transfer of electrons, with oxidation increasing a molecule's oxidation state and reduction decreasing it. Common reducing agents include metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), which are used to reduce carbonyl compounds and other functional groups. harvard.educareerendeavour.comlumenlearning.com Catalytic oxidation, on the other hand, often employs metal catalysts to increase the rate of reaction with an oxidizing agent. chesci.comopenaccessjournals.com
While the broader field of oxidation and reduction catalysis is vast, specific examples detailing the use of this compound as a catalyst or ligand are limited. However, related morpholine-containing structures have been noted in catalytic processes. For instance, a patent describes the hydrogenation of morpholinyl propionitrile (B127096) to N-aminopropyl morpholine using catalysts like cobalt metal, which represents a reduction of a nitrile group. rsc.org
Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the synthesis of more complex organic molecules from simpler precursors. nitrkl.ac.in Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are powerful tools for creating C-C bonds. mdpi.comacs.org Similarly, methods for forming C-N and C-O bonds are crucial in the synthesis of pharmaceuticals and other functional materials. mdpi.comnih.gov
A notable application involving a derivative of this compound is in the realm of palladium-catalyzed C-C bond formation. Specifically, an immobilized palladium nanoparticle system on silica-bonded N-propylmorpholine has been developed as a heterogeneous catalyst. thieme-connect.comresearchgate.net This catalytic system has demonstrated high efficiency in the synthesis of (E)-1,4-distyrylbenzene derivatives via a one-pot reaction, achieving high yields. thieme-connect.com The use of the immobilized N-propylmorpholine ligand contributes to the stability and recyclability of the palladium catalyst. thieme-connect.com
While this demonstrates the utility of the N-propylmorpholine moiety in supporting catalytic systems for C-C bond formation, further research specifically detailing the role of non-immobilized this compound or its application in carbon-heteroatom bond formation is not widely available in the reviewed literature.
Immobilized this compound Systems as Heterogeneous Catalysts
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems is a key area of green chemistry, aiming to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. mdpi.comnih.govuu.nl In this context, silica-functionalized N-propylmorpholine has been utilized as a support for palladium nanoparticles, creating a robust and recyclable heterogeneous catalyst. thieme-connect.comresearchgate.net
This catalyst system, denoted as PNP-SBNPM (palladium nanoparticles on silica-bonded N-propylmorpholine), has been successfully applied in the synthesis of new 1,4-distyrylbenzene derivatives. thieme-connect.com The one-pot reactions using this catalyst produced stereoselective, symmetrical (E)-1,4-distyrylbenzene derivatives in high yields, ranging from 78-90%. thieme-connect.com
One of the significant advantages of this immobilized system is its recyclability. The PNP-SBNPM catalyst could be recovered through simple filtration and reused for up to six consecutive cycles without a significant loss of its catalytic activity. thieme-connect.com This highlights the role of the silica-bonded N-propylmorpholine in stabilizing the palladium nanoparticles and preventing their leaching into the reaction mixture. researchgate.net
The research findings for the synthesis of 1,4-distyrylbenzene derivatives using the PNP-SBNPM catalyst are summarized in the table below.
| Entry | Ar | Product | Yield (%) |
| 1 | C₆H₅ | 3a | 90 |
| 2 | 4-MeC₆H₄ | 3b | 88 |
| 3 | 4-MeOC₆H₄ | 3c | 85 |
| 4 | 4-FC₆H₄ | 3d | 82 |
| 5 | 4-ClC₆H₄ | 3e | 84 |
| 6 | 4-BrC₆H₄ | 3f | 80 |
| 7 | 2-Thienyl | 3g | 78 |
| Table based on data from the synthesis of 1,4-distyrylbenzene derivatives using a PNP-SBNPM catalyst. thieme-connect.com |
Biological and Pharmacological Investigations of 4 Propylmorpholine Derivatives
Structure-Activity Relationship Studies in Biological Systems
Structure-activity relationship (SAR) analysis is fundamental to understanding how a molecule's chemical structure relates to its biological effects. researchgate.net For 4-propylmorpholine derivatives, research has focused on how modifications to both the propyl chain and the morpholine (B109124) ring itself impact bioactivity.
The length and substitution of the N-alkyl chain are critical determinants of pharmacological activity in morpholine derivatives. Studies comparing derivatives with a propyl chain to those with other alkyl chain lengths, such as ethyl, have provided insight into this relationship.
In the development of cholinesterase inhibitors for potential use in Alzheimer's disease, a series of coumarin-3-carboxamide-N-morpholine hybrids were synthesized and evaluated. Within this series, the propylmorpholine derivative, specifically N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide, was identified as the most potent inhibitor of acetylcholinesterase (AChE). Its inhibitory activity was found to be 1.78 times greater than that of the established drug rivastigmine. In contrast, the corresponding ethylmorpholine derivative showed higher activity against butyrylcholinesterase (BuChE). This highlights how the three-carbon propyl linker is optimal for positioning the morpholine moiety within the active site of AChE in this particular chemical series.
Similarly, in a quantitative structure-activity relationship (QSAR) study of benzyl (B1604629) urea (B33335) derivatives with anti-proliferative activity, the nature of the substituent on the morpholine nitrogen was shown to be significant. The study compared compounds containing a this compound group against those with a 4-ethylmorpholine (B86933) group. The results indicated a difference in their observed inhibitory concentration (IC50) values, underscoring the role of the alkyl chain length in modulating cytotoxic activity, potentially through interactions with protein tyrosine kinases.
The morpholine ring typically adopts a flexible chair-like conformation. nih.govacs.org This three-dimensional structure is not merely a passive linker but plays an active role in receptor binding and biological activity. sci-hub.se The specific conformation of the ring can dictate how the molecule orients itself within a binding pocket, influencing interactions with key amino acid residues. semanticscholar.org
Spectroscopic and theoretical studies have shown that the chair conformer with the N-substituent in an equatorial position (Chair-Eq) is generally more stable than the axial conformer (Chair-Ax). acs.org In the context of enzyme inhibition, the chair conformation of the morpholine ring in the inhibitor LY294002 was found to be essential for its activity. This conformation allows the morpholine oxygen to form a critical hydrogen bond with the kinase hinge region of the PI3K enzyme, an interaction that would be affected by a different ring geometry. sci-hub.se While specific conformational analyses of this compound derivatives bound to receptors like dopamine (B1211576) or opioid receptors are not extensively detailed in the available literature, the principles derived from related systems emphasize the importance of the morpholine ring's conformation. nih.govacs.org Its flexible, non-planar structure allows it to serve as a versatile scaffold, positioning other pharmacophoric elements correctly for optimal receptor engagement. acs.orgsemanticscholar.org
Receptor and Enzyme Interaction Profiling
Derivatives of this compound have been investigated for their ability to interact with various biological targets, including neurotransmitter receptors and enzymes, leading to the modulation of physiological pathways.
The interaction of this compound derivatives with key central nervous system (CNS) receptors has been a subject of investigation for potential therapeutic applications.
Dopamine Receptors: A patent for a class of dopamine agonists identified 2-(4-Benzyloxyphenyl)-4-propylmorpholine as a compound with selectivity for the D3 dopamine receptor over the D2 receptor. google.com Such compounds have been explored for the treatment of neuropsychiatric and neurodegenerative disorders. google.com The propyl group on the morpholine nitrogen is an integral part of the structure contributing to this specific receptor interaction profile.
Neuronal Membrane Ion Channels: The compound Pramoxine, chemically known as 4-[3-(4-butoxyphenoxy)propyl]morpholine, functions as a topical anesthetic. nih.gov Its mechanism involves the blockade of voltage-gated sodium channels in the neuronal membranes of nerve endings. nih.govmedicalnewstoday.com By reversibly binding to these channels, it stabilizes the membrane and inhibits the influx of sodium ions required for the initiation and conduction of nerve impulses, resulting in a local anesthetic and anti-itch effect. nih.govmedicalnewstoday.comresearchgate.net
The this compound scaffold is present in molecules designed to inhibit specific enzymes, demonstrating its utility in creating targeted therapeutic agents.
Cholinesterases: As previously mentioned in section 7.1.1, the propylmorpholine derivative N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide is a potent inhibitor of acetylcholinesterase (AChE). Kinetic studies revealed that this compound acts as a dual-binding site inhibitor of AChE.
Protein Tyrosine Kinases (PTKs): A QSAR study on benzyl urea derivatives suggested their action as anti-proliferative agents. A compound within this series incorporating a this compound moiety was evaluated, pointing towards the potential of this class of compounds to function as inhibitors of enzymes like PTKs, which are often implicated in cell growth and proliferation.
Biological Mechanisms of Action of Key Derivatives
The biological and pharmacological effects of this compound derivatives are a direct consequence of their underlying mechanisms of action at the molecular level.
The derivative 2-(4-Benzyloxyphenyl)-4-propylmorpholine exerts its effects by acting as an agonist at dopamine receptors, with a preference for the D3 subtype. google.com This activation initiates downstream signaling cascades associated with these G-protein coupled receptors. google.com
The coumarin (B35378) hybrid, N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide, functions by inhibiting the enzyme acetylcholinesterase. Its mechanism involves binding to both the catalytic active site and the peripheral anionic site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine.
Pramoxine (4-[3-(4-butoxyphenoxy)propyl]morpholine) operates through a distinct mechanism. It blocks the transmission of nerve signals by physically obstructing voltage-gated sodium channels on neuronal membranes. nih.govresearchgate.net This prevents membrane depolarization and blocks the propagation of action potentials, leading to a loss of sensation in the area of application. nih.gov
Molecular Pathways in Anti-Inflammatory Responses
Derivatives of this compound have been investigated for their potential to modulate inflammatory pathways. The anti-inflammatory effects of certain derivatives are attributed to their ability to influence key signaling cascades involved in the inflammatory response. For instance, some coumarin-based analogs incorporating a morpholine moiety have been shown to downregulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. nih.gov This is achieved through the modulation of signaling pathways like AKT/mTOR and Nrf2/HO-1, as well as the downregulation of NF-kβ in lipopolysaccharide (LPS)-induced macrophages. nih.gov
Similarly, other flavonoid derivatives have demonstrated the ability to suppress LPS-induced inflammation by inhibiting the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov This inhibition leads to a decrease in the expression of nitric oxide (NO), IL-6, and TNF-α. nih.gov The mechanism often involves the downregulation of TLR4 and its downstream signal MyD88, which in turn reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, some diterpene derivatives have been found to exert anti-inflammatory effects by acting on NLRP3 inflammasome pathways. frontiersin.org
Hydrazone derivatives containing a morpholine ring have also shown promise. Their anti-inflammatory activity is linked to their structural ability to interact with biological targets like COX enzymes through hydrophobic interactions, thereby reducing inflammation. mdpi.com
Mechanisms of Antimicrobial and Antifungal Activity
The antimicrobial and antifungal properties of this compound derivatives are primarily centered on the disruption of fungal cell membrane integrity. A prominent example is Amorolfine, a phenyl-propyl-morpholine derivative, which inhibits ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. chemicalbook.comresearchgate.net This inhibition occurs at two key stages: the Δ14 reductase and the Δ7–8 isomerization steps. chemicalbook.comnih.govcapes.gov.br The result is a depletion of ergosterol and an accumulation of ignosterol, leading to fungistatic or fungicidal effects. chemicalbook.comresearchgate.netcapes.gov.br Notably, Amorolfine's action does not significantly affect DNA, RNA, protein, or carbohydrate synthesis at inhibitory concentrations. chemicalbook.com
Other morpholine derivatives, such as Fenpropimorph and Tridemorph, also target sterol biosynthesis. Fenpropimorph inhibits the fungal enzyme Δ14 reductase, while Tridemorph more broadly inhibits sterol biosynthesis. researchgate.net The antifungal mechanism of some derivatives involves the inhibition of 14α-lanosterol demethylase of CYP51Ca. nih.gov
In the realm of antibacterial activity, certain morpholine derivatives, particularly those belonging to the sulfonamide class like 4-(Phenylsulfonyl) morpholine, act by blocking the enzyme dihydropteroate (B1496061) synthase in bacteria, which is essential for folic acid synthesis. nih.gov Other research points to the inhibition of E. coli MurB as a probable mechanism for the antibacterial action of some indole-based morpholine derivatives. nih.gov
Anticancer and Antitumor Mechanisms (e.g., Tubulin Polymerization Inhibition, Cell Cycle Arrest)
A significant area of research for this compound derivatives in oncology is their role as inhibitors of tubulin polymerization. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. nih.gov Several derivatives have been shown to bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting microtubule assembly. mdpi.comfrontiersin.org This action is often more potent than that of established agents like combretastatin (B1194345) A-4 (CA-4). mdpi.com
The inhibition of tubulin polymerization by these compounds leads to cell cycle arrest, most commonly at the G2/M phase. nih.govrsc.orgjapsonline.com This arrest triggers the apoptotic cascade, leading to cancer cell death. For example, certain thiazole-naphthalene derivatives have been shown to induce apoptosis in MCF-7 cancer cells following G2/M phase arrest. nih.gov
Beyond tubulin inhibition, some pyrimidine (B1678525) derivatives containing a morpholine moiety can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and Mcl-1 and inducing pro-apoptotic proteins such as BAX and caspase-3. mdpi.com These derivatives can cause cell cycle arrest in the G1/S or G2/M phase. mdpi.com Other mechanisms include the targeting of DNA topoisomerase II, leading to DNA breakage and subsequent cell cycle arrest and apoptosis. frontiersin.org
| Derivative Class | Mechanism of Action | Effect | Reference |
|---|---|---|---|
| Triazolopyrimidines | Inhibition of tubulin polymerization | Antiproliferative effects | mdpi.com |
| Podophyllotoxin derivatives | Inhibition of tubulin and DNA topoisomerase II | Cell cycle arrest and DNA breakage | frontiersin.org |
| Thiazole-naphthalene derivatives | Inhibition of tubulin polymerization | Cell cycle arrest at G2/M phase, apoptosis | nih.gov |
| Cyanopyrimidine derivatives | Inhibition of Bcl-2 and Mcl-1, induction of BAX and caspase-3 | Apoptosis, cell cycle arrest at G1/S or G2/M phase | mdpi.com |
| 1,3,4-thiadiazole derivatives | Inhibition of CDK1 | Cell cycle arrest at G2/M phase | rsc.org |
Neuroactive Properties and Central Nervous System Effects
The morpholine ring is a valuable scaffold in the development of drugs targeting the central nervous system (CNS). nih.gov Its physicochemical properties, including a weak basic nitrogen atom and a flexible conformation, can improve blood-brain barrier permeability. nih.gov Morpholine derivatives have been investigated for a range of neuroactive properties.
For instance, Pramoxine, a morpholine derivative, acts as a local anesthetic by reversibly binding to and inhibiting voltage-gated sodium channels on neurons. researchgate.netnih.gov This action decreases the permeability of the neuronal membrane to sodium ions, thereby blocking the initiation and conduction of nerve impulses. researchgate.net
Other derivatives have shown potential as antidepressants by acting as selective norepinephrine (B1679862) reuptake inhibitors. researchgate.net The morpholine moiety in these compounds is often crucial for their interaction with CNS targets and can be modified to enhance potency and modulate pharmacokinetic properties. nih.gov Research into coumarin derivatives has also suggested neuroprotective effects through the activation of pathways that promote neuronal survival and reduce apoptosis. researchgate.net
Antidiabetic and Antihypertensive Research Directions
Research into this compound derivatives has identified promising candidates for the management of diabetes and hypertension.
Antidiabetic Research: Several morpholine derivatives have been explored as potential antidiabetic agents, primarily targeting the dipeptidyl peptidase-4 (DPP-4) enzyme. mdpi.comrsc.org Inhibition of DPP-4 leads to increased levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. Hybrid molecules combining sulfonamide, 1,3,5-triazine, and thiazole (B1198619) moieties with a morpholine structure have demonstrated potent and selective DPP-4 inhibition. mdpi.com These compounds have been shown to improve glucose tolerance and increase insulin levels in animal models. rsc.org Other research has focused on the inhibition of α-amylase, another key enzyme in carbohydrate metabolism. mdpi.com
Antihypertensive Research: In the context of hypertension, morpholine derivatives have been investigated for their ability to interact with the renin-angiotensin system. One such derivative, 4-tert-buthyl-2,6-bis(thiomorpholine-4-ilmethyl)phenol (TBTIF), has been shown to lower blood pressure in spontaneously hypertensive rats. nih.gov Its mechanism involves reducing vasoconstriction induced by angiotensin I and angiotensin II. nih.gov This effect is mediated through both nitric oxide-dependent and -independent pathways. nih.gov Furthermore, TBTIF has been found to decrease the mRNA expression of angiotensin-converting enzyme (ACE) and increase the expression of ACE2, suggesting a multi-faceted antihypertensive action. nih.gov Docking studies have also suggested that N-R-phenyl-2,3-dihydro-1,3-thiazole-2-imine derivatives containing a morpholine moiety have a high affinity for the active site of ACE II. rjptonline.org
Pharmacokinetic and Pharmacodynamic Research (ADME Studies)
The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for the development of any new drug candidate. erbc-group.comnih.gov For this compound derivatives, understanding their pharmacokinetic profile is essential to optimize their therapeutic potential.
Absorption, Distribution, Metabolism, and Excretion Properties
Absorption: The oral absorption of morpholine derivatives can vary significantly based on their chemical structure. Computational (in silico) predictions suggest that many derivatives can have moderate to high gastrointestinal absorption. mdpi.combiointerfaceresearch.com For example, some benzodioxin pyrazoline derivatives are predicted to have excellent oral absorption values. biointerfaceresearch.com However, factors like the presence of a carboxylate moiety can lead to moderate permeability. mdpi.com
Distribution: The distribution of these compounds is influenced by factors such as plasma protein binding and their ability to cross biological membranes. Some derivatives exhibit a low fraction unbound in plasma, while others have satisfactory predicted values for the volume of distribution (Vd) and blood-to-plasma ratio (RBP). mdpi.com The lipophilicity conferred by certain structural features, like a methoxyphenoxy group, can enhance the ability of a compound to cross cell membranes.
Metabolism: The primary clearance mechanism for many morpholine derivatives is predicted to be metabolism. mdpi.com Metabolite identification studies on some azaindole derivatives have indicated that oxidation is a major metabolic pathway. dndi.org The carbonyl moiety in some structures is a known metabolically labile site, often undergoing reduction. mdpi.com
| Derivative Class | Predicted Absorption | Predicted Distribution | Predicted Metabolism | Reference |
|---|---|---|---|---|
| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Moderate to high GI absorption | Low potential to penetrate blood-brain barrier, satisfactory Vd and RBP | Metabolism is the primary clearance mechanism | mdpi.com |
| Benzodioxin pyrazoline derivatives | Good oral absorption values | - | - | biointerfaceresearch.com |
| 4-azaindole-2-piperidine derivatives | - | - | Oxidation is a major metabolic pathway | dndi.org |
In Vitro and In Vivo Screening Methodologies
The investigation of morpholine derivatives often involves a combination of computational (in silico), laboratory (in vitro), and whole-organism (in vivo) screening methods to identify and characterize their biological activities. These methodologies are essential for determining the therapeutic potential of new chemical entities.
In Vitro Screening: This foundational screening phase typically involves testing compounds against specific biological targets in a controlled laboratory setting. For instance, in the search for new antimicrobial agents, derivatives are tested against a panel of pathogenic bacteria and fungi. nih.gov The primary metric for efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govfabad.org.tr Further in vitro tests may include evaluating cytotoxicity against various cancer cell lines, such as breast (MCF-7), liver (HepG2), and prostate (PC-3) cancers, to assess potential anticancer activity. researchgate.net The results from these assays help to identify the most potent compounds for further investigation. researchgate.net
In Vivo Screening: Compounds that show promising results in vitro may advance to in vivo testing in animal models. These studies are designed to evaluate a compound's efficacy and behavior within a living organism. For example, in the context of anti-inflammatory research, indole (B1671886) derivatives have been studied in vivo to analyze their biological effects and mechanisms of action. nih.gov Similarly, novel compounds developed as potential antiparkinsonian agents have undergone in vivo screening to assess their therapeutic effects. researchgate.net
A study on (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, which include morpholine derivatives, illustrates a typical antimicrobial screening process. nih.gov The compounds were evaluated for their activity against several bacterial strains.
| Bacterial Strain | Most Active Compound | MIC (mg/mL) | Reference Drug (MIC, mg/mL) |
|---|---|---|---|
| Enterococcus cloacae | Compound 11 | 0.011 | > 0.1 |
| Pseudomonas aeruginosa | Compound 11 | 0.011 | > 0.1 |
| General | Compound 8 | 0.004 - 0.03 | > 0.1 |
Therapeutic Potential and Drug Discovery Research
A specific derivative, 4-(3-(Trimethoxysilyl)propyl)morpholine (B1584015), is noted for its application in the development of drug delivery systems. smolecule.comontosight.ai These systems are engineered to enhance the therapeutic efficacy of drugs by controlling their release and targeting specific sites in the body. openaccessjournals.com The unique structure of 4-(3-(Trimethoxysilyl)propyl)morpholine, which combines a morpholine ring with a reactive trimethoxysilyl group, makes it a versatile component in materials science and biomedical research. smolecule.comontosight.ai
The trimethoxysilyl group can undergo hydrolysis to form silanol (B1196071) groups. ontosight.ai These silanol groups can then condense to form stable siloxane bonds, allowing the molecule to act as a coupling agent. smolecule.comontosight.ai This property is leveraged in creating hybrid materials and modifying surfaces for biomedical applications, including the construction of systems for controlled drug release. ontosight.ailipocoat.com By incorporating this compound into polymer matrices, researchers can create materials with tailored properties for carrying and delivering therapeutic agents. smolecule.com
| Application Area | Function of 4-(3-(Trimethoxysilyl)propyl)morpholine | Reference |
|---|---|---|
| Drug Delivery Systems | Utilized in the development of systems for controlled therapeutic release. | smolecule.comontosight.ai |
| Biocompatible Coatings | Used to modify surfaces of medical devices to improve biocompatibility. | smolecule.comontosight.ai |
| Surface Modification | Acts as a coupling agent to enhance adhesion between materials. | smolecule.comontosight.ai |
| Polymer Chemistry | Incorporated into polymers to improve mechanical and thermal properties. | smolecule.com |
The same derivative, 4-(3-(Trimethoxysilyl)propyl)morpholine, is also employed in creating biocompatible coatings for medical devices. smolecule.comontosight.ai Biocompatibility refers to the ability of a material to function within a biological system without eliciting a harmful host response. hydromer.com Such coatings are critical for the safety and efficacy of implants and devices like stents, catheters, and artificial joints. lipocoat.comhydromer.com
While direct studies on this compound's interaction with nucleic acids are not prominent, the morpholine ring itself is a key structural component in a class of synthetic molecules known as morpholino oligonucleotides, or morpholinos. nih.gov These are synthetic analogs of nucleic acids (xenobiotic nucleic acids, or XNAs) used in molecular biology and therapeutic development to modulate gene expression. nih.gov
In a morpholino, the standard ribose or deoxyribose sugar of a natural nucleic acid is replaced by a morpholine ring. nih.gov This fundamental change in the backbone structure has profound effects on the molecule's properties.
Key characteristics of morpholinos arising from their modified backbone include:
Neutral Charge: Unlike the negatively charged phosphodiester backbone of natural DNA and RNA, the phosphorodiamidate linkages in morpholinos are uncharged at physiological pH. msu.edu This eliminates electrostatic repulsion when binding to target nucleic acids. ucr.edu
High Stability: The morpholino backbone is resistant to degradation by nucleases, the enzymes that break down DNA and RNA, giving them a much longer functional lifespan within a cell. nih.gov
Strong and Specific Binding: Morpholinos can bind with very high affinity and specificity to complementary sequences of RNA, operating via Watson-Crick base pairing. msu.edu
This interaction does not lead to the degradation of the target RNA (unlike RNAi mechanisms) but instead acts as a steric block, physically preventing ribosomes or splicing factors from accessing the RNA. This steric hindrance can be used to block protein translation or alter pre-mRNA splicing, making morpholinos a powerful tool in research and as potential therapeutic agents. nih.gov
| Feature | Natural Nucleic Acids (DNA/RNA) | Morpholino Oligonucleotides (MNA) |
|---|---|---|
| Backbone Sugar | Deoxyribose (DNA) or Ribose (RNA) | Morpholine Ring |
| Backbone Linkage | Phosphodiester | Phosphorodiamidate |
| Net Charge | Negative (Polyanionic) | Neutral |
| Nuclease Stability | Susceptible to degradation | Highly Resistant |
| Mechanism of Action | Template for replication/transcription | Steric hindrance of target RNA |
Despite a comprehensive search for information regarding the application of this compound in materials science and engineering, no specific research findings or data were identified that directly correspond to the detailed outline provided. Searches for its role as a coupling agent, in surface modification, or as an additive in polymer matrices did not yield any relevant scientific literature.
General information from chemical databases confirms the existence and basic properties of this compound, but its specific uses in the outlined contexts of materials science are not documented in the available resources. Information on coupling agents, surface modification techniques, and polymer composites is readily available for other compounds, but a direct link to this compound could not be established through the conducted searches.
Therefore, this article cannot be generated as requested due to the absence of specific, verifiable, and scientifically accurate information on the subject of this compound within the specified domains of materials science and engineering.
4 Propylmorpholine in Materials Science and Engineering
Self-Assembly and Supramolecular Materials
There is no scientific literature available that describes the use of 4-propylmorpholine in the context of self-assembly and the formation of supramolecular materials. The inherent chemical properties of this compound, such as its polarity and hydrogen bonding capabilities, could theoretically allow it to participate in non-covalent interactions that drive self-assembly. However, no studies have been published to confirm or explore this potential.
Engineering of Supramolecular Hydrogels and Nanostructures
Similarly, there is a lack of research on the engineering of supramolecular hydrogels and nanostructures involving this compound. Supramolecular hydrogels are formed through the self-assembly of low molecular weight gelators in water, driven by non-covalent interactions. Although N-alkylmorpholine derivatives could potentially be designed to act as such gelators, no published research has explored the use of this compound in the creation of these materials or other defined nanostructures.
Applications in Advanced Functional Materials
Consistent with the lack of foundational research into its self-assembly properties, there are no documented applications of this compound in advanced functional materials. The development of functional materials often relies on the precise control of molecular assembly and the resulting macroscopic properties. Without an understanding of how this compound behaves in self-assembling systems, its incorporation into advanced materials has not been pursued or reported in the scientific literature.
Environmental Fate and Ecotoxicological Research of 4 Propylmorpholine
Degradation Pathways in Environmental Compartments
The environmental persistence of 4-propylmorpholine is determined by its susceptibility to various degradation processes, including biological and light-induced transformations.
Aerobic and Anaerobic Transformation in Soil Systems
The transformation of this compound in soil is expected to be primarily driven by microbial activity. The structure of this compound suggests that it would be susceptible to degradation by soil microorganisms under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Under aerobic conditions , the degradation is likely initiated by oxidation. For the parent compound, morpholine (B109124), biodegradation is well-established and often involves cleavage of the morpholine ring. researchgate.netresearchgate.net Bacteria, particularly from the genus Mycobacterium, are known to utilize morpholine as a sole source of carbon and nitrogen. researchgate.net The degradation pathway for morpholine often begins with hydroxylation of the ring, followed by ring cleavage. sci-hub.se For this compound, a similar initial attack on the morpholine ring is plausible. Additionally, the N-propyl group is a potential site for initial oxidation, leading to dealkylation.
Under anaerobic conditions , the degradation of N-heterocyclic compounds can proceed, although often at a slower rate than aerobic degradation. nih.gov For some related compounds, anaerobic biodegradation has been observed to be a key attenuation process. researchgate.net The degradation pathways under these conditions can be more complex and may involve reductive processes. For this compound, cleavage of the propyl group or reduction of the morpholine ring could be potential initial steps.
Table 1: Inferred Aerobic and Anaerobic Transformation in Soil
| Condition | Proposed Initial Transformation Steps for this compound | Potential Intermediate Products |
| Aerobic | - Hydroxylation of the morpholine ring- Oxidation of the N-propyl group (dealkylation) | - Hydroxylated this compound derivatives- Morpholine- Propionaldehyde (B47417) |
| Anaerobic | - Reductive cleavage of the N-propyl group- Reduction of the morpholine ring | - Morpholine- Propane- Ring-opened aliphatic amines |
Note: This table is based on inferred pathways from related compounds due to a lack of specific data for this compound.
Biodegradation in Aquatic Sediment and Surface Water Environments
In aquatic environments, both the water column and sediment are critical compartments for the biodegradation of organic compounds. The high water solubility of morpholine and its derivatives suggests they will be present in the aqueous phase. mdpi.com
In surface waters , biodegradation is likely to be a significant removal process, similar to that in soil. Microorganisms present in the water can metabolize this compound. The rate of degradation would be influenced by factors such as microbial population density, temperature, and nutrient availability.
In aquatic sediments , both aerobic and anaerobic conditions can exist, leading to diverse degradation pathways. The upper layer of sediment is typically aerobic, while deeper layers are often anaerobic. Therefore, the transformation processes described for soil systems are also relevant to aquatic sediments. Studies on other N-alkylated compounds have shown that both aerobic and anaerobic biodegradation in sediments contribute to their removal from the environment.
Phototransformation Mechanisms (e.g., Direct Photolysis)
Phototransformation, or the degradation of a chemical by light, can be a significant environmental fate process, particularly in sunlit surface waters. rsc.org This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the water absorb light and produce reactive species that then degrade the chemical. acs.orgnih.gov
While specific data for this compound is unavailable, tertiary amines can undergo photodegradation. acs.orgnih.gov The presence of humic substances and nitrate (B79036) in natural waters can accelerate this process through the formation of hydroxyl radicals and other reactive oxygen species. acs.orgnih.gov The likely mechanism for this compound would involve the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen atom, leading to the cleavage of the propyl group or the morpholine ring.
Transformation Products and Metabolite Identification
The degradation of this compound is expected to produce a series of transformation products, or metabolites, before complete mineralization to carbon dioxide, water, and inorganic nitrogen.
Analysis of Persistent and Toxic Metabolites
A key aspect of environmental risk assessment is determining whether the transformation products are more persistent or toxic than the parent compound. The metabolic pathway of morpholine itself can lead to the formation of various intermediates. sci-hub.se For this compound, the cleavage of the N-propyl group would result in the formation of morpholine and a three-carbon compound, likely propionaldehyde or propionic acid after further oxidation. Morpholine itself is biodegradable. researchgate.net
Ring-opened metabolites are also a possibility. The oxidative degradation of the morpholine ring in other pharmaceutical compounds is a known metabolic pathway. sci-hub.se This could lead to the formation of linear aliphatic amines and acids. The persistence and toxicity of these potential metabolites would need to be assessed to fully understand the environmental impact of this compound. The toxicity of N-alkylmorpholine derivatives has been shown to increase with the length of the alkyl chain, suggesting that the parent compound may be more toxic than some of its initial degradation products like morpholine. chemrxiv.org
Table 2: Potential Transformation Products of this compound and Their Significance
| Potential Metabolite | Inferred Formation Pathway | Potential for Persistence | Potential for Toxicity |
| Morpholine | N-dealkylation of this compound | Low, generally biodegradable. researchgate.net | Less toxic than longer-chain alkyl morpholines. chemrxiv.org |
| Propionaldehyde | N-dealkylation of this compound | Low, readily metabolized | Moderate |
| Propionic acid | Oxidation of propionaldehyde | Low, readily biodegradable | Low |
| Hydroxylated this compound | Ring hydroxylation | Unknown, likely less stable than parent | Unknown |
| Ring-opened aliphatic amines | Ring cleavage | Variable, depends on structure | Variable |
Note: This table is based on inferred pathways and characteristics from related compounds due to a lack of specific data for this compound.
Assessment of Secondary Pollution Potential
Secondary pollution can occur if the degradation of a primary pollutant leads to the formation of more harmful substances. A significant concern with secondary amines like morpholine is the potential for the formation of N-nitrosamines, such as N-nitrosomorpholine (NMOR), in the presence of nitrites. usda.gov Although this compound is a tertiary amine, the potential for dealkylation to morpholine, a secondary amine, raises the possibility of subsequent nitrosamine (B1359907) formation. NMOR is a potent carcinogen, and its formation would represent a significant secondary pollution risk.
The complete environmental risk assessment of this compound would require dedicated studies to identify its actual degradation products and evaluate their persistence, toxicity, and potential for forming harmful secondary pollutants under various environmental conditions.
Environmental Monitoring and Persistence Studies
Limited direct research exists for the environmental monitoring and persistence of this compound. However, significant insights can be drawn from studies on structurally related compounds, particularly per- and polyfluoroalkyl substances (PFAS), which include perfluorinated morpholine derivatives like Perfluoro-4-propylmorpholine. mim.dk PFAS are a class of synthetic chemicals known for their extreme persistence in the environment. mim.dkwikipedia.org
Persistence in the Environment
The persistence of a chemical refers to its resistance to degradation through chemical, biological, or photolytic processes. wikipedia.org Compounds like PFAS are characterized by their chemical stability, which leads to their accumulation in the environment and potential for long-range transport via air and water. wikipedia.orgclu-in.org This stability often results from the presence of strong carbon-fluorine bonds in perfluorinated compounds. While this compound itself is not a PFAS, its perfluorinated counterparts are noted for their high persistence. mim.dknsw.gov.au The environmental half-life of such persistent organic pollutants (POPs) can range from days to years. unep.org
Factors that contribute to a compound's persistence include its chemical structure, such as the presence of halogen ions, and environmental conditions like pH, temperature, and the absence of microorganisms capable of degrading it. wikipedia.org
Environmental Monitoring Programs
Global and regional monitoring programs are essential for tracking the presence and concentration of persistent organic pollutants (POPs) in various environmental media. These programs provide data to assess the effectiveness of international treaties like the Stockholm Convention. pops.intunep.orgunep.org
Key monitoring networks include:
Global Monitoring Plan (GMP): Established under the Stockholm Convention, the GMP collects comparable data on POPs from all regions to identify changes in concentrations over time and understand their environmental transport. pops.intunep.org
MONET (MOnitoring NETwork): This network began as a regional project in the Czech Republic and has expanded to over 450 sampling stations in 44 countries, monitoring POPs in ambient air. muni.cz
Arctic Monitoring and Assessment Programme (AMAP): This program provides Arctic nations with scientific data on contaminants like POPs to inform remedial and preventive actions. epa.gov
These programs typically monitor a range of POPs in air, water, soil, sediment, and biota, although specific inclusion of this compound or its derivatives depends on regional priorities and emerging concerns. unep.orgmuni.cz
Risk Assessment Methodologies for Environmental Exposure
Environmental risk assessment for chemical substances like this compound follows established frameworks to evaluate potential harm to human health and the environment. These methodologies are crucial for informing regulatory decisions and risk management strategies. nih.govacs.org
The most widely accepted approach is a four-step process: nih.gov
Hazard Identification: This step involves identifying the potential adverse effects a chemical can cause. For a substance like this compound, this would require reviewing toxicological data to determine its potential to be a persistent, bioaccumulative, and toxic (PBT) compound. oup.com
Dose-Response Assessment: This quantitative step establishes the relationship between the dose of a chemical and the incidence of adverse effects in an exposed population.
Exposure Assessment: This step estimates or measures the magnitude, frequency, and duration of exposure to the chemical from various environmental sources and pathways. oup.com
Risk Characterization: The final step integrates the information from the previous three steps to estimate the probability of adverse effects occurring in exposed populations. This often involves comparing exposure levels to levels known to cause harm, using metrics like margins of exposure (MOEs) or risk quotients (RQs). canada.ca
Advanced Risk Assessment Frameworks
Beyond the traditional four-step method, other approaches enhance the assessment of chemical risks:
Weight of Evidence (WoE): This approach is used when multiple lines of evidence are available to evaluate a chemical's properties, such as its potential for carcinogenicity, persistence, and bioaccumulation. nih.govcanada.ca
Tiered Approaches: Risk assessment can be conducted in tiers, starting with simple screening-level assessments and progressing to more complex and data-intensive assessments for chemicals of higher concern. nih.govoup.com
Risk-Based Chemical Selection: For non-potable water reuse scenarios, a risk-based framework can be used to select relevant chemicals for monitoring and management from a broad spectrum of contaminants, considering all relevant exposure pathways and endpoints. acs.org
These frameworks are designed to be systematic and transparent, incorporating principles of precaution and considering uncertainties in the available data. nih.govcanada.ca
Table 1: Key Elements in Environmental Risk Assessment Frameworks
| Element | Description |
| Problem Formulation | Defines the scope and objectives of the risk assessment. |
| Hazard & Exposure Analysis | Evaluates the intrinsic hazardous properties of the substance and the potential for environmental and human exposure. oup.com |
| Risk Characterization | Integrates hazard and exposure data to estimate risk, often using quantitative metrics like Risk Quotients (RQs). canada.ca |
| Uncertainty Analysis | Identifies and quantifies the uncertainties associated with the risk assessment process. nih.gov |
| Weight of Evidence (WoE) | Uses multiple lines of evidence to support conclusions about a chemical's risk. nih.gov |
| Tiered Approach | Applies progressively more detailed analysis as concern for a chemical increases. nih.govoup.com |
Remediation Strategies for Contaminated Environments
Environments contaminated with persistent organic pollutants (POPs), such as perfluorinated compounds related to this compound, require effective remediation strategies to mitigate risks. researchgate.net The choice of technology depends on the type of contaminant, the extent of contamination, and the specific characteristics of the site. epa.gov
Table 2: Overview of Remediation Technologies for POPs
| Technology Type | Method | Description |
| Physical | Excavation and Disposal | Removal of contaminated soil or sediment to a controlled facility. |
| Containment/Capping | Isolating contaminated areas with physical barriers to prevent contaminant spread. | |
| Soil Vapor Extraction | A vacuum is applied to unsaturated soil to remove volatile and some semi-volatile organic contaminants. epa.gov | |
| Soil Washing | Uses a water-based system to separate contaminants from soil particles based on size. epa.gov | |
| Chemical | In Situ Chemical Oxidation (ISCO) | Involves injecting chemical oxidants into the subsurface to convert hazardous compounds into less toxic ones. epa.gov |
| In Situ Chemical Reduction | Places a reducing agent in the subsurface to degrade toxic organic compounds. epa.gov | |
| Solidification and Stabilization | Encapsulates waste to form a solid, less mobile material. epa.gov | |
| Thermal | Incineration | High-temperature combustion has historically been used to destroy POPs in contaminated soil. clu-in.org |
| In Situ Thermal Treatment | Heat is applied to contaminated soil or groundwater to destroy or volatilize organic chemicals for capture and treatment. epa.gov | |
| Biological | Bioremediation | Uses microorganisms to degrade organic contaminants by using them as an energy source. epa.gov |
| Phytoremediation | Utilizes plants to absorb, accumulate, and detoxify contaminants from soil and water. aclima.eus |
Innovative and Combined Approaches
Recent advancements focus on more sustainable and effective remediation techniques. Nanotechnology, for instance, shows promise in soil remediation through the use of zero-valent iron (nZVI) nanoparticles to degrade chlorinated contaminants. aclima.eusaclima.eus Additionally, combining different methods, such as electrokinetic-enhanced phytoremediation, can improve the removal of pollutants from both soil and water. aclima.eusaclima.eus
The development of non-combustion technologies is also a priority due to concerns about the formation of toxic by-products like dioxins and furans during the incineration of POPs. clu-in.org Ultimately, successful remediation often requires a site-specific strategy that may integrate multiple technologies to achieve cleanup goals effectively and sustainably. aclima.eus
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes with Enhanced Sustainability
The future of chemical manufacturing hinges on the development of sustainable and environmentally benign synthetic methodologies. For 4-propylmorpholine and its derivatives, research is moving away from traditional synthesis methods, which can be inefficient, towards greener alternatives.
A promising approach involves the one or two-step, redox-neutral protocol for converting 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (tBuOK). chemrxiv.orgchemrxiv.org This method presents significant environmental and safety benefits over traditional approaches, such as those using chloroacetyl chloride, by enabling the selective monoalkylation of primary amines under milder conditions. chemrxiv.orgchemrxiv.org Another avenue of green chemistry explores the use of N-formylmorpholine, a related compound, as a non-toxic and stable green solvent for various organic reactions, suggesting a potential for self-synthesis in a more environmentally friendly medium. ajgreenchem.com
Future research will likely focus on optimizing these green routes, potentially using flow chemistry and biocatalysis. jptcp.compsu.edu Engineered enzymes, for example, can offer high specificity, reducing the need for protecting groups and minimizing waste, a key principle of green chemistry. psu.eduacs.org
Table 1: Comparison of Synthetic Methodologies for Morpholine (B109124) Derivatives
| Methodology | Reagents | Advantages | Research Focus |
| Traditional Annulation | 1,2-amino alcohols, Chloroacetyl chloride | Well-established | Improving efficiency, reducing hazardous byproducts |
| Ethylene Sulfate Protocol | 1,2-amino alcohols, Ethylene sulfate, tBuOK | High yield, Redox-neutral, Inexpensive reagents, Scalable chemrxiv.orgchemrxiv.org | Expanding substrate scope, Optimizing reaction conditions |
| Biocatalysis | Engineered enzymes, Feedstocks | High specificity, Reduced waste, Avoids protecting groups psu.eduacs.org | Enzyme development and optimization |
| Green Solvents | N-formylmorpholine | Non-toxic, Chemically stable, Compatible with various hydrocarbons ajgreenchem.com | Application in a wider range of syntheses |
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The morpholine ring is recognized as a privileged structure in medicinal chemistry, present in numerous approved drugs. researchgate.net Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net While this compound itself is not a widely studied therapeutic agent, its structural analogues and derivatives present a fertile ground for drug discovery.
Research indicates that morpholine-containing compounds are being investigated for a variety of therapeutic applications:
Central Nervous System (CNS) Disorders: Morpholine derivatives are explored as dopamine (B1211576) agonists for treating conditions like Parkinson's disease and sexual dysfunction. google.comnih.gov They also show potential as antagonists for receptors involved in mood disorders and pain. nih.gov The morpholine moiety can be key for improving the ability of a drug to cross the blood-brain barrier. nih.gov
Oncology: Certain quinazoline (B50416) derivatives containing a morpholine group are being studied as kinase inhibitors for cancer treatment. ontosight.airesearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies on benzyl (B1604629) urea (B33335) derivatives, including a -4-propylmorpholine variant, have shown a correlation with anti-proliferative activity. tandfonline.com
Infectious Diseases: The morpholine scaffold is a component of compounds being investigated for activity against various infectious agents. ontosight.ai
Future research will involve synthesizing and screening libraries of this compound derivatives to uncover novel biological activities. researchgate.net The exploration of its potential as an antiviral, antifungal, or antiparasitic agent remains a significant opportunity.
Integration with Advanced Materials for Next-Generation Technologies
The unique chemical properties of this compound derivatives make them valuable candidates for integration into advanced materials. A key example is 4-(3-(Trimethoxysilyl)propyl)morpholine (B1584015) , an organosilane that demonstrates the potential of this chemical family in materials science. smolecule.com
This compound acts as a versatile coupling agent and surface modifier. smolecule.com Its trimethoxysilyl group can form strong covalent bonds with inorganic surfaces like glass, silicon oxide, and metal oxides, while the morpholine ring provides a reactive organic interface. smolecule.com This dual functionality is crucial for:
Adhesion Promotion: Enhancing the bond between organic polymers and inorganic substrates in composites and coatings. smolecule.com
Surface Functionalization: Modifying the properties of a material, for instance, by introducing amine functionality to make a surface more hydrophilic or reactive for further chemical transformations. smolecule.com
Polymer Chemistry: Incorporation into polymer matrices can improve mechanical strength and thermal stability. smolecule.comsathyabama.ac.in
Future opportunities lie in designing novel this compound-based monomers for creating smart materials, such as shape-memory polymers or self-healing materials. techsciresearch.com Its integration into biomedical devices, like drug delivery systems or biocompatible coatings for implants, is another promising area of research. smolecule.comtechsciresearch.com
Table 2: Potential Applications of this compound Derivatives in Materials Science
| Application Area | Function | Potential Impact |
| Composites & Coatings | Coupling Agent, Adhesion Promoter | Improved durability and performance of hybrid materials smolecule.com |
| Polymer Synthesis | Monomer, Additive | Creation of polymers with enhanced thermal and mechanical properties smolecule.comsathyabama.ac.in |
| Biomedical Devices | Surface Modifier, Biocompatible Coating | Enhanced biocompatibility and functionality of implants and drug delivery systems smolecule.com |
| Smart Materials | Functional Building Block | Development of materials that respond to external stimuli (e.g., heat, light) techsciresearch.com |
Leveraging Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design, synthesis, and analysis of new molecules. nih.govmdpi.com These computational tools can be powerfully applied to the future development of this compound and its derivatives.
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. tandfonline.comresearchgate.net A QSAR study performed on a series of benzyl urea derivatives with anti-proliferative activity included a compound with a -4-propylmorpholine moiety, demonstrating the utility of this approach for identifying important structural features. tandfonline.com Such models can predict the activity of new, unsynthesized derivatives, guiding chemists to focus on the most promising candidates.
Computer-Aided Synthesis Planning (CASP): AI can predict viable synthetic routes for target molecules, saving significant time and resources in the lab. nih.govengineering.org.cn These tools can analyze vast reaction databases to suggest optimal reagents and conditions, potentially favoring more sustainable and efficient pathways. sciopen.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, exploring a vast chemical space to identify novel derivatives of this compound with potentially enhanced therapeutic efficacy or material characteristics. researchgate.net
The integration of AI/ML into the research and development workflow will enable a more rapid and intelligent exploration of the chemical space around this compound, leading to faster discovery cycles for new drugs and materials. mdpi.comresearchgate.net
Comprehensive Environmental Impact Assessment and Green Chemistry Principles
A critical aspect of developing any chemical for widespread use is a thorough assessment of its environmental impact. For this compound, future research must include a comprehensive Environmental Impact Assessment (EIA) and an adherence to the principles of green chemistry. acs.orgfao.org
An EIA is a systematic process used to predict the environmental consequences of a project or product, proposing measures to mitigate negative effects. fao.orgsaskatchewan.caresearchgate.net This involves evaluating the entire lifecycle of the compound, from its synthesis to its final disposal, considering its potential toxicity to aquatic life, persistence in the environment, and bioaccumulation potential.
The principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. jptcp.comacs.org For this compound, this includes:
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product (high atom economy). acs.org
Designing Safer Chemicals: Modifying the molecular structure to reduce toxicity without compromising efficacy.
Use of Renewable Feedstocks: Exploring bio-based starting materials for its synthesis. acs.org
Design for Degradation: Ensuring that the final product can break down into innocuous substances after its use and does not persist in the environment.
By proactively integrating these principles, researchers can ensure that the future development and application of this compound and its derivatives proceed in an environmentally responsible manner.
Q & A
Q. Methodological Answer :
- Chromatographic Methods : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with appropriate detectors (e.g., mass spectrometry) to assess purity. For morpholine derivatives, reverse-phase HPLC with UV detection (220–260 nm) is effective due to their UV activity .
- Spectroscopic Characterization : Confirm structure via -NMR and -NMR, focusing on characteristic peaks for the morpholine ring (e.g., δ 2.4–3.5 ppm for N-linked protons) and the propyl chain (δ 0.9–1.7 ppm). FT-IR can validate functional groups (e.g., C-O-C stretching at ~1100 cm) .
- Elemental Analysis : Quantify carbon, hydrogen, and nitrogen content to validate stoichiometry.
Advanced: How can researchers resolve contradictions in reported solvent compatibility data for this compound in catalytic applications?
Q. Methodological Answer :
- Systematic Replication : Reproduce prior experiments under controlled conditions (e.g., inert atmosphere, standardized solvent purity) to isolate variables. Document deviations in reaction parameters (e.g., temperature, solvent drying protocols) .
- Error Propagation Analysis : Quantify uncertainties in solvent purity, moisture content, and catalyst loading using error bars or Monte Carlo simulations. For example, trace water may hydrolyze morpholine derivatives, altering reactivity .
- Comparative Solvent Screening : Use a combinatorial approach (e.g., Design of Experiments) to test solvent combinations and identify synergistic or antagonistic effects. Include polar aprotic (e.g., DMF, THF) and nonpolar solvents (e.g., hexane) .
Basic: What experimental protocols ensure reproducibility in synthesizing this compound?
Q. Methodological Answer :
- Stepwise Synthesis : Follow a two-step protocol: (1) Alkylation of morpholine with 1-bromopropane under reflux in acetonitrile, (2) Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Quality Control : Validate intermediate products (e.g., morpholine-propane adduct) via thin-layer chromatography (TLC) before proceeding.
- Documentation : Record all parameters (e.g., reaction time, molar ratios, solvent grade) to enable replication .
Advanced: How should researchers design experiments to investigate the thermodynamic stability of this compound in high-temperature reactions?
Q. Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C at 10°C/min) to assess decomposition thresholds .
- Computational Modeling : Use density functional theory (DFT) to predict bond dissociation energies and identify vulnerable sites (e.g., the morpholine ring’s N-O bond). Compare with experimental data .
- In Situ Spectroscopy : Employ Raman or IR spectroscopy in a high-pressure reactor to monitor structural changes during heating .
Basic: What are the key considerations for selecting this compound as a ligand in coordination chemistry studies?
Q. Methodological Answer :
- Steric and Electronic Effects : The propyl group introduces moderate steric bulk, while the morpholine’s lone electron pair on nitrogen enables coordination to metal centers (e.g., transition metals).
- Solubility Testing : Pre-screen ligand-metal complexes in solvents like dichloromethane or methanol to avoid precipitation .
- Stability Assays : Monitor ligand-metal adducts under varying pH and oxygen levels to assess robustness .
Advanced: How can researchers address discrepancies in reported biological activity data for this compound derivatives?
Q. Methodological Answer :
- Meta-Analysis of Literature : Use statistical tools (e.g., funnel plots) to detect publication bias or methodological heterogeneity across studies. Highlight differences in assay conditions (e.g., cell lines, incubation times) .
- Dose-Response Reassessment : Conduct dose-ranging studies with standardized protocols (e.g., IC determination in triplicate) to confirm activity thresholds .
- Mechanistic Profiling : Compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate target interactions .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
- Hazard Assessment : Refer to SDS for acute toxicity (oral, dermal) and flammability data. Use fume hoods for synthesis due to potential vapor release .
- Waste Management : Neutralize acidic or basic byproducts before disposal. Use activated carbon or ion-exchange resins for solvent recovery .
- Emergency Procedures : Train personnel on spill containment (e.g., absorbent pads) and first-aid measures (e.g., eye irrigation) .
Advanced: What strategies minimize batch-to-batch variability in this compound synthesis for precision pharmacology studies?
Q. Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline NMR or Raman spectroscopy) to detect deviations during synthesis .
- Statistical Quality Control : Use control charts (e.g., Shewhart charts) to track critical parameters (e.g., yield, purity) and identify outliers .
- Scale-Down Validation : Test small-scale batches (1–10 g) before scaling to pilot production to optimize conditions .
Basic: How should researchers document this compound characterization data for publication in peer-reviewed journals?
Q. Methodological Answer :
- Structured Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include NMR spectra, chromatograms, and elemental analysis in the main text or supplementary materials .
- Data Transparency : Provide raw spectral files (e.g., JCAMP-DX format) and instrument calibration details (e.g., NMR frequency, column specifications) .
- Ethical Compliance : Ensure data originality via plagiarism checks and cite prior synthesis protocols .
Advanced: How can machine learning models improve the prediction of this compound’s physicochemical properties?
Q. Methodological Answer :
- Dataset Curation : Compile experimental data (e.g., logP, boiling points) from public databases (e.g., PubChem, ECHA) and literature .
- Feature Selection : Train models on descriptors like molecular weight, topological polar surface area, and Hansen solubility parameters .
- Validation : Use k-fold cross-validation to assess model accuracy and compare predictions with experimental results from high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
